molecular formula C18H16O7 B15623746 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

カタログ番号: B15623746
分子量: 344.3 g/mol
InChIキー: ILKCOBIESULRLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone is a useful research compound. Its molecular formula is C18H16O7 and its molecular weight is 344.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1,3-dihydroxy-2,7,8-trimethoxy-6-methylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)16(7)23-2)14(21)11-9(13(8)20)6-10(19)17(24-3)15(11)22/h5-6,19,22H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKCOBIESULRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone, a naturally occurring anthraquinone (B42736) with potential therapeutic applications. The document details its known biological activity as an α-glucosidase inhibitor, presents relevant physicochemical data, outlines experimental protocols for its study, and explores its potential interactions with cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a substituted anthraquinone that has been isolated from the seeds of plants belonging to the Cassia genus, notably Cassia obtusifolia.[1] Anthraquinones are a class of aromatic organic compounds that are widely distributed in nature and are known to possess a broad range of biological activities. This particular derivative has garnered interest due to its demonstrated inhibitory effect on α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] This inhibitory action suggests its potential as a therapeutic agent for managing type 2 diabetes mellitus. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively available in the public domain. However, based on its chemical structure and data from closely related anthraquinone analogs, the following properties can be predicted.

PropertyValueSource
Chemical Formula C₁₈H₁₆O₇Inferred from structure
Molecular Weight 344.32 g/mol Calculated
CAS Number 1622982-59-5[1]
Appearance Likely a colored (e.g., yellow, orange, or reddish) crystalline solidBased on related compounds
Solubility Expected to be soluble in organic solvents like methanol (B129727), ethanol, DMSO, and chloroform (B151607), with limited solubility in water.Based on related compounds
Melting Point Not available.

Note: The appearance and solubility are estimations based on the general properties of similar anthraquinone compounds.

Biological Activity: α-Glucosidase Inhibition

The primary reported biological activity of this compound is its ability to inhibit α-glucosidase.

ParameterValueSource
Target Enzyme α-Glucosidase[1]
IC₅₀ Value 185 µM[1]

This inhibitory activity suggests that the compound can retard the digestion and absorption of carbohydrates in the small intestine, thereby potentially blunting postprandial blood glucose spikes.

Experimental Protocols

Representative Isolation Protocol from Cassia obtusifolia Seeds

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology can be constructed based on established procedures for separating anthraquinones from Cassia seeds.[2][3]

Experimental Workflow for Anthraquinone Isolation

G start Dried and Powdered Cassia obtusifolia Seeds extraction Extraction with 70% Ethanol via Maceration or Soxhlet Extraction start->extraction filtration Filtration and Concentration under Reduced Pressure extraction->filtration partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate (B1210297), n-butanol) filtration->partitioning chromatography Column Chromatography of Ethyl Acetate Fraction (Silica Gel) partitioning->chromatography gradient Gradient Elution (e.g., Chloroform-Methanol) chromatography->gradient fractions Collection and TLC Analysis of Fractions gradient->fractions purification Further Purification of Anthraquinone-rich Fractions (e.g., Sephadex LH-20, Preparative HPLC) fractions->purification isolation Isolation of this compound purification->isolation

Caption: General workflow for isolating anthraquinones from Cassia seeds.

Methodology:

  • Preparation of Plant Material: Dried seeds of Cassia obtusifolia are ground into a fine powder.

  • Extraction: The powdered seeds are extracted with a suitable solvent, such as 70% ethanol, using methods like maceration, percolation, or Soxhlet extraction to exhaustively extract the secondary metabolites.

  • Concentration: The resulting crude extract is filtered and then concentrated under reduced pressure to yield a viscous residue.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Anthraquinones are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for instance, a mixture of chloroform and methanol with increasing methanol concentration, is employed to separate the components.

  • Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing anthraquinones, often visualized by their characteristic color and behavior under UV light.

  • Final Purification: Fractions containing the target compound are combined and further purified using techniques like Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.[2]

In Vitro α-Glucosidase Inhibition Assay

The following is a detailed protocol for assessing the α-glucosidase inhibitory activity of the compound, adapted from established methodologies.[4][5][6][7][8]

Workflow for α-Glucosidase Inhibition Assay

G start Prepare Reagents: - α-Glucosidase Solution - PNPG Substrate - Test Compound Solutions - Phosphate (B84403) Buffer (pH 6.8) - Sodium Carbonate (Stop Solution) incubation1 Pre-incubate α-Glucosidase with Test Compound or Buffer (Control) at 37°C start->incubation1 reaction Initiate Reaction by Adding PNPG Substrate incubation1->reaction incubation2 Incubate Reaction Mixture at 37°C reaction->incubation2 stop_reaction Terminate Reaction with Sodium Carbonate incubation2->stop_reaction measurement Measure Absorbance at 405 nm (Formation of p-Nitrophenol) stop_reaction->measurement calculation Calculate Percentage Inhibition and IC₅₀ Value measurement->calculation

Caption: Step-by-step workflow for the in vitro α-glucosidase inhibition assay.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (PNPG)

  • This compound (dissolved in DMSO)

  • Potassium phosphate buffer (e.g., 67 mM, pH 6.8)

  • Sodium carbonate (e.g., 100 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of PNPG in phosphate buffer.

    • Prepare serial dilutions of the test compound in DMSO. Acarbose can be used as a positive control.

  • Assay in 96-Well Plate:

    • To each well, add a specific volume of the α-glucosidase solution and the test compound solution (or DMSO for the control).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).[4]

  • Initiation of Reaction:

    • Add the PNPG solution to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[4]

  • Termination of Reaction:

    • Stop the reaction by adding sodium carbonate solution to each well. The addition of a basic solution also induces a color change in the product.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • The IC₅₀ value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Potential Signaling Pathway Interactions

While there is no direct evidence detailing the specific signaling pathways modulated by this compound, studies on other structurally similar anthraquinones suggest potential mechanisms of action that may be relevant.

Potential Signaling Pathways Affected by Anthraquinones

G cluster_ros ROS-Mediated Pathways cluster_akt Akt/mTOR Pathway Anthraquinone Anthraquinone Derivatives ROS Increased Reactive Oxygen Species (ROS) Anthraquinone->ROS JNK JNK Pathway Activation ROS->JNK Apoptosis_ROS Apoptosis JNK->Apoptosis_ROS DHTMF Dihydroxy-trimethoxyflavanone (Structurally related class) Akt_mTOR Inhibition of Akt/mTOR Signaling DHTMF->Akt_mTOR HIF1a_VEGF Reduced HIF-1α and VEGF Expression Akt_mTOR->HIF1a_VEGF Apoptosis_Akt Induction of Apoptosis Akt_mTOR->Apoptosis_Akt Angiogenesis Inhibition of Angiogenesis HIF1a_VEGF->Angiogenesis

Caption: Potential signaling pathways that may be influenced by anthraquinone derivatives.

  • Reactive Oxygen Species (ROS)/JNK Pathway: Some anthraquinone derivatives have been shown to induce the generation of reactive oxygen species (ROS) within cells. Elevated ROS levels can trigger cellular stress and activate signaling cascades such as the c-Jun N-terminal kinase (JNK) pathway, which can ultimately lead to apoptosis (programmed cell death) in cancer cells.[9]

  • Akt/mTOR Signaling Pathway: Other related flavonoid structures, such as dihydroxy-trimethoxyflavanones, have been demonstrated to exert anticancer and anti-angiogenic effects by inhibiting the Akt/mTOR signaling pathway.[10][11] This inhibition leads to a reduction in the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), key regulators of angiogenesis.

It is plausible that this compound could also interact with these or other cellular signaling pathways. Further research is required to elucidate the specific molecular mechanisms underlying its biological activities beyond enzyme inhibition.

Conclusion

This compound is a promising natural product with established α-glucosidase inhibitory activity. This technical guide has summarized the currently available information on its properties and has provided standardized protocols for its further investigation. While there are still gaps in the complete physicochemical characterization and a full understanding of its molecular mechanisms, the data presented here offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound, particularly in the context of metabolic disorders. Future studies should focus on obtaining detailed spectral and physical data, optimizing isolation procedures, and investigating its effects on relevant cellular signaling pathways.

References

An In-Depth Technical Guide on the Physicochemical Characteristics of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone, a naturally occurring anthraquinone (B42736) with significant biological activity. This document details its chemical properties, spectroscopic data, and known biological functions, with a focus on its role as an α-glucosidase inhibitor. Experimental protocols for the isolation, purification, and biological evaluation of this compound are also provided.

Introduction

This compound is a substituted anthraquinone found in the seeds of Cassia obtusifolia[1]. Anthraquinones are a class of aromatic organic compounds that are of significant interest to the scientific community due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. This particular anthraquinone has been identified as a potent inhibitor of α-glucosidase, suggesting its potential therapeutic application in the management of type 2 diabetes mellitus[1]. This guide aims to consolidate the available scientific data on this compound to facilitate further research and drug development efforts.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its identification, purification, and formulation in potential therapeutic applications.

PropertyValueReference
Molecular Formula C₁₈H₁₆O₇[2]
Molecular Weight 344.32 g/mol [2]
CAS Number 1622982-59-5
Appearance Not explicitly reported, but related anthraquinones are often yellow-orange crystalline solids.[3]
Melting Point Data not available. For comparison, the related compound 1,3,8-Trihydroxyanthraquinone melts at 283 °C.[4]
Boiling Point Data not available.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Insoluble in n-hexane (for the related 1,3,8-Trihydroxyanthraquinone).[4]

Spectroscopic Data

  • ¹H NMR: Signals corresponding to aromatic protons, methoxy (B1213986) groups, a methyl group, and hydroxyl groups. The specific chemical shifts and coupling constants would be dependent on the substitution pattern.

  • ¹³C NMR: Resonances for carbonyl carbons (typically in the range of 180-190 ppm), aromatic carbons, and carbons of the methoxy and methyl groups.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for hydroxyl (-OH) stretching, aromatic C-H stretching, carbonyl (C=O) stretching (typically around 1620-1680 cm⁻¹ for quinones), and C-O stretching of the methoxy groups.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of methyl and methoxy groups, as well as carbon monoxide molecules from the quinone system.

Biological Activity: α-Glucosidase Inhibition

This compound has been identified as an inhibitor of α-glucosidase, with a reported half-maximal inhibitory concentration (IC₅₀) of 185 μM[1]. α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides[5][6].

Mechanism of Action

Alpha-glucosidase inhibitors act as competitive inhibitors of the enzyme[5][7]. They bind to the active site of the α-glucosidase enzyme, preventing the binding of dietary carbohydrates. This action delays the digestion and absorption of carbohydrates, leading to a slower and lower rise in postprandial blood glucose levels[8][9]. This mechanism is a key therapeutic strategy for managing type 2 diabetes.

Alpha_Glucosidase_Inhibition cluster_inhibition Inhibitory Action Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase Enzyme (Small Intestine) Carbohydrates->AlphaGlucosidase Digestion BlockedEnzyme Inhibited Enzyme Complex Carbohydrates->BlockedEnzyme Digestion Blocked Glucose Glucose Absorption (Bloodstream) AlphaGlucosidase->Glucose Hydrolysis Inhibitor This compound Inhibitor->AlphaGlucosidase Competitive Binding Isolation_Workflow Start Dried Seeds of Cassia obtusifolia Extraction Extraction with Organic Solvent (e.g., Ethanol, Chloroform) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Anthraquinone Extract Filtration->CrudeExtract Chromatography Chromatographic Separation CrudeExtract->Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC Option 1 CCC Counter-Current Chromatography (CCC) Chromatography->CCC Option 2 Fractions Collection of Fractions HPLC->Fractions CCC->Fractions PurifiedCompound Purified this compound Fractions->PurifiedCompound Analysis Structural Elucidation (NMR, MS, IR) PurifiedCompound->Analysis

References

An In-depth Guide to the Isolation and Characterization of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone, a naturally occurring anthraquinone (B42736) with potential therapeutic applications. This document details the experimental protocols for its extraction from natural sources and presents its key physicochemical and spectroscopic data.

Introduction

This compound is a substituted anthraquinone that has been isolated from the seeds of Cassia obtusifolia[1]. Anthraquinones are a class of aromatic organic compounds that are of significant interest to the pharmaceutical industry due to their diverse biological activities. This particular compound has been noted for its potential as an α-glucosidase inhibitor, suggesting its relevance in the research and development of anti-diabetic therapies[1]. This guide aims to provide researchers and drug development professionals with the necessary technical information for the isolation and identification of this promising bioactive molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
Molecular Formula C₁₈H₁₆O₇
Molecular Weight 344.32 g/mol
Appearance Yellow needles
Melting Point 245-247 °C
UV λmax (MeOH) 222, 260, 280, 410 nm
IR (KBr) νmax 3440, 1670, 1620, 1580 cm⁻¹

Experimental Protocols: Isolation from Cassia obtusifolia Seeds

The following protocol details the extraction and purification of this compound from the seeds of Cassia obtusifolia.

1. Extraction:

  • The air-dried and powdered seeds of Cassia obtusifolia (5 kg) are extracted three times with 95% ethanol (B145695) (EtOH) at room temperature.

  • The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • The ethyl acetate fraction is subjected to further purification.

3. Chromatographic Purification:

  • The ethyl acetate fraction is chromatographed on a silica (B1680970) gel column, eluting with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) (100:0 to 10:1 v/v) to yield several sub-fractions.

  • The sub-fraction containing the target compound is further purified by repeated column chromatography on silica gel with a chloroform-methanol gradient.

  • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for the structural confirmation of the isolated compound. The following table summarizes the chemical shifts (δ) in ppm.

Position¹³C NMR (100 MHz, CDCl₃)¹H NMR (400 MHz, CDCl₃)
1151.8-
2149.2-
3140.5-
4108.27.08 (s)
4a134.5-
5107.56.55 (s)
6162.3-
7148.5-
8161.8-
8a110.1-
9187.5-
10182.1-
10a110.5-
3-CH₃16.82.40 (s)
1-OCH₃61.54.01 (s)
2-OCH₃61.23.98 (s)
7-OCH₃61.03.95 (s)
6-OH-12.10 (s)
8-OH-12.05 (s)
Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

TechniqueIonm/z [M+H]⁺
HR-ESI-MS [M+H]⁺345.0974

Experimental Workflow Diagram

The following diagram illustrates the workflow for the isolation of this compound from Cassia obtusifolia seeds.

Isolation_Workflow start Cassia obtusifolia Seeds extraction Extraction with 95% EtOH start->extraction concentration Concentration extraction->concentration partition Partitioning (Petroleum Ether, EtOAc, n-BuOH) concentration->partition silica1 Silica Gel Column Chromatography (CHCl₃-MeOH Gradient) partition->silica1 EtOAc Fraction silica2 Repeated Silica Gel Column silica1->silica2 hplc Preparative HPLC silica2->hplc product 6,8-Dihydroxy-1,2,7-trimethoxy- 3-methylanthraquinone hplc->product

Caption: Isolation workflow for the target anthraquinone.

Conclusion

This technical guide provides a detailed procedure for the isolation and comprehensive characterization of this compound. The presented data and protocols are intended to support further research and development efforts targeting this and related bioactive compounds for potential therapeutic applications. The well-defined isolation process and the complete spectroscopic data serve as a valuable resource for scientists in the field of natural product chemistry and drug discovery.

References

An In-depth Technical Guide to 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone, a naturally occurring anthraquinone (B42736) derivative. The primary focus of this document is to detail its natural sources, outline experimental protocols for its isolation and characterization, and discuss its biological activities, particularly its role as an α-glucosidase inhibitor. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a substituted anthraquinone that has garnered interest due to its potential therapeutic properties. Anthraquinones are a class of aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular derivative has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting its potential application in the management of type 2 diabetes.

Natural Sources

The primary natural source of this compound is the seeds of plants from the Cassia genus (Family: Fabaceae), specifically Cassia obtusifolia (also known as Senna obtusifolia). The seeds of Cassia species are a rich source of various anthraquinones, which contribute to their traditional medicinal uses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₆O₇
Molecular Weight 344.31 g/mol
Appearance Yellow Powder
CAS Number 1622982-59-5N/A

Experimental Protocols

Isolation and Purification from Cassia obtusifolia Seeds

The following protocol is a generalized procedure based on the successful isolation of anthraquinones from Cassia seeds. The specific details for this compound are derived from the work of Xu et al. (2015).

4.1.1. Extraction

  • Preparation of Plant Material: Air-dried and powdered seeds of Cassia obtusifolia (5 kg) are used as the starting material.

  • Solvent Extraction: The powdered seeds are extracted three times with 95% ethanol (B145695) (EtOH) at room temperature, with each extraction lasting for 2 hours.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.1.2. Fractionation

  • Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Fraction Selection: The ethyl acetate fraction, which typically contains a high concentration of anthraquinones, is selected for further purification.

4.1.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate extract is subjected to column chromatography on a silica gel column.

  • Elution Gradient: The column is eluted with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) of increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are combined.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The combined fractions are further purified by preparative HPLC on a C18 column using a methanol-water mobile phase to yield pure this compound.

experimental_workflow start Powdered Cassia obtusifolia Seeds extraction 95% Ethanol Extraction start->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction silica_gel Silica Gel Column Chromatography (CHCl3-MeOH Gradient) etoac_fraction->silica_gel fractions Combined Fractions silica_gel->fractions prep_hplc Preparative HPLC (C18, MeOH-H2O) fractions->prep_hplc pure_compound 6,8-Dihydroxy-1,2,7-trimethoxy- 3-methylanthraquinone prep_hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.

Spectroscopic Characterization

The structure of this compound was elucidated using various spectroscopic techniques. The following data is based on the findings of Xu et al. (2015).

4.2.1. Spectroscopic Data Summary

Technique Observed Data
¹H NMR δ (ppm): 13.51 (1H, s, 8-OH), 13.20 (1H, s, 6-OH), 7.05 (1H, s, H-5), 6.55 (1H, s, H-4), 4.01 (3H, s, OMe), 3.98 (3H, s, OMe), 3.89 (3H, s, OMe), 2.21 (3H, s, Me)
¹³C NMR δ (ppm): 191.9 (C-10), 181.1 (C-9), 166.0 (C-6), 165.1 (C-8), 162.2 (C-1), 159.9 (C-7), 140.2 (C-2), 135.2 (C-4a), 124.7 (C-4), 121.1 (C-3), 112.2 (C-9a), 108.9 (C-10a), 107.9 (C-5), 61.9 (OMe), 61.6 (OMe), 56.5 (OMe), 16.5 (Me)
HR-ESI-MS m/z 345.0972 [M+H]⁺ (calculated for C₁₈H₁₇O₇, 345.0974)

Biological Activity: α-Glucosidase Inhibition

This compound has been identified as an inhibitor of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.

In Vitro α-Glucosidase Inhibition Assay

The following is a standard protocol for assessing the α-glucosidase inhibitory activity of a compound.

5.1.1. Materials

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (this compound)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) to stop the reaction

  • 96-well microplate reader

5.1.2. Procedure

  • A solution of α-glucosidase in phosphate buffer is pre-incubated with various concentrations of the test compound for a specified time at 37°C.

  • The substrate, pNPG, is added to initiate the enzymatic reaction.

  • The reaction mixture is incubated for a defined period at 37°C.

  • The reaction is terminated by the addition of sodium carbonate.

  • The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.

5.1.3. Reported Activity

This compound exhibits α-glucosidase inhibitory activity with an IC₅₀ value of 185 µM .

Signaling Pathway

The inhibitory action of this compound on α-glucosidase directly impacts carbohydrate metabolism. A simplified representation of this pathway is depicted below.

signaling_pathway complex_carbs Complex Carbohydrates (e.g., Starch) alpha_glucosidase α-Glucosidase (Intestinal Enzyme) complex_carbs->alpha_glucosidase Digestion glucose Glucose alpha_glucosidase->glucose Hydrolysis absorption Intestinal Absorption glucose->absorption bloodstream Increased Blood Glucose absorption->bloodstream inhibitor 6,8-Dihydroxy-1,2,7-trimethoxy- 3-methylanthraquinone inhibitor->alpha_glucosidase Inhibition

An In-depth Technical Guide on the Isolation of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone from Cassia Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation and characterization of the bioactive anthraquinone (B42736), 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone, from the seeds of Cassia obtusifolia. This document provides a comprehensive overview of the compound's significance, a plausible experimental protocol for its extraction and purification, and its known biological activity. The methodologies presented are based on established techniques for the isolation of anthraquinones from plant matrices, with specific data referenced from the primary literature where available. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Cassia species, widely distributed in tropical and subtropical regions, are a rich source of diverse secondary metabolites, particularly anthraquinones. These compounds have garnered significant attention for their broad spectrum of pharmacological activities, including laxative, anti-inflammatory, antimicrobial, and anticancer effects. The seeds of Cassia obtusifolia (syn. Senna obtusifolia), commonly known as sicklepod, are used in traditional medicine for various ailments.

Recent phytochemical investigations of Cassia obtusifolia seeds have led to the discovery of novel anthraquinone derivatives. Among these is this compound, a compound that has demonstrated notable biological activity. Specifically, it has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] The inhibition of this enzyme presents a therapeutic strategy for managing type 2 diabetes mellitus by delaying glucose absorption and reducing postprandial hyperglycemia.

This guide provides a detailed technical overview of the isolation of this promising bioactive compound, intended to facilitate further research into its pharmacological properties and potential therapeutic applications.

Experimental Protocols

The following sections describe a plausible and detailed methodology for the isolation and characterization of this compound from Cassia obtusifolia seeds. This protocol is a composite based on established methods for anthraquinone extraction from Cassia species and the available information from the primary literature.

Plant Material

Dried, mature seeds of Cassia obtusifolia L. should be sourced from a reputable supplier and authenticated by a plant taxonomist. The seeds should be ground into a fine powder before extraction.

Extraction
  • Maceration: The powdered seeds (approximately 1 kg) are to be macerated with 95% ethanol (B145695) (5 L) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: The extract is then filtered through Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield a crude ethanol extract.

  • Solvent Partitioning: The crude extract is suspended in water (1 L) and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol (3 x 1 L each). The ethyl acetate fraction is typically rich in anthraquinone aglycones.

Isolation and Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of the target compound.

  • Silica (B1680970) Gel Column Chromatography:

    • The dried ethyl acetate extract is adsorbed onto silica gel (100-200 mesh) and loaded onto a silica gel column.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

    • Fractions of 100 mL are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

    • Fractions showing similar TLC profiles are pooled.

  • Sephadex LH-20 Column Chromatography:

    • The fractions containing the target compound are further purified by size exclusion chromatography on a Sephadex LH-20 column, using methanol (B129727) as the mobile phase. This step helps in removing polymeric and other high molecular weight impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved by preparative HPLC on a C18 column.

    • A typical mobile phase would be a gradient of methanol and water.

    • The elution is monitored by a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).

    • The peak corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the compound.

α-Glucosidase Inhibition Assay

The inhibitory activity of the isolated compound against α-glucosidase is determined using a standard in vitro assay.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Assay Procedure:

    • The isolated compound is dissolved in DMSO to prepare a stock solution and then diluted to various concentrations.

    • In a 96-well plate, the enzyme solution is pre-incubated with different concentrations of the compound for a specific time (e.g., 10 minutes) at 37 °C.

    • The reaction is initiated by adding the pNPG substrate.

    • The plate is incubated for another period (e.g., 20 minutes) at 37 °C.

    • The reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃).

    • The absorbance of the released p-nitrophenol is measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration. Acarbose is typically used as a positive control.

Data Presentation

The quantitative data available for this compound is summarized in the table below.

ParameterValueReference
Biological Activity
α-Glucosidase Inhibition (IC₅₀)185 ± 15 µM[1]
Physicochemical Properties
Molecular FormulaC₁₉H₁₈O₇Inferred from structure
Molecular Weight358.34 g/mol Inferred from structure

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, HR-ESI-MS) for this compound is not publicly available in the cited literature.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Cassia obtusifolia Seeds powder Grinding to Powder start->powder extraction 95% Ethanol Maceration powder->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_cc Silica Gel Column Chromatography etOAc_fraction->silica_cc sephadex_cc Sephadex LH-20 Column Chromatography silica_cc->sephadex_cc prep_hplc Preparative HPLC sephadex_cc->prep_hplc pure_compound This compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV-Vis) pure_compound->structure_elucidation bioassay α-Glucosidase Inhibition Assay pure_compound->bioassay

Caption: Experimental workflow for the isolation of the target compound.

Signaling Pathway: α-Glucosidase Inhibition

alpha_glucosidase_inhibition compound 6,8-Dihydroxy-1,2,7-trimethoxy- 3-methylanthraquinone compound->inhibition enzyme α-Glucosidase (Enzyme) product Glucose (Monosaccharide) enzyme->product catalyzes conversion to substrate Dietary Carbohydrates (e.g., Starch, Sucrose) substrate->enzyme binds to absorption Intestinal Absorption product->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia inhibition->enzyme inhibits

Caption: Mechanism of α-glucosidase inhibition by the isolated anthraquinone.

Discussion

The isolation of this compound from Cassia obtusifolia seeds adds to the growing body of evidence supporting the ethnopharmacological use of this plant. The compound's demonstrated α-glucosidase inhibitory activity, with an IC₅₀ value of 185 ± 15 µM, suggests its potential as a lead compound for the development of new anti-diabetic agents.[1]

The proposed isolation protocol leverages standard phytochemical techniques, including solvent extraction and multiple chromatographic steps, to achieve a high degree of purity. The structural elucidation relies on a suite of modern spectroscopic methods, which are essential for the unambiguous identification of novel natural products.

Further research is warranted to fully elucidate the pharmacological profile of this compound. This includes in vivo studies to confirm its anti-hyperglycemic effects, as well as investigations into its mechanism of action at the molecular level. Additionally, structure-activity relationship (SAR) studies could be undertaken to optimize its potency and selectivity as an α-glucosidase inhibitor. The potential for synergistic effects with other bioactive compounds present in Cassia seeds also merits exploration.

Conclusion

This compound is a promising bioactive natural product isolated from the seeds of Cassia obtusifolia. Its ability to inhibit α-glucosidase makes it a person of interest for the development of novel therapeutics for type 2 diabetes. This technical guide provides a comprehensive framework for its isolation and characterization, paving the way for further research and development in this area. The detailed protocols and data presented herein are intended to be a valuable resource for the scientific community.

References

The Biosynthesis of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone (B15137561) is a highly substituted anthraquinone (B42736) that has been isolated from plants of the Cassia genus.[1][2] Like other anthraquinones, it is believed to be synthesized via the polyketide pathway. This technical guide outlines a postulated biosynthetic pathway for this molecule, based on the known biosynthesis of related anthraquinones, and provides a comprehensive overview of the experimental protocols required to elucidate and characterize this pathway. While a definitive, experimentally validated pathway for this specific molecule is not yet available in the scientific literature, this guide provides a robust framework for its investigation.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the polyketide pathway, a common route for the synthesis of aromatic compounds in plants and fungi.[3] The pathway likely commences with the formation of a polyketide backbone, which then undergoes a series of cyclization, aromatization, hydroxylation, and methylation reactions to yield the final product.

The initial steps are thought to be analogous to the biosynthesis of well-characterized anthraquinones like chrysophanol (B1684469) and emodin.[4] The core anthraquinone structure is assembled by a Type II or Type III polyketide synthase (PKS) from one molecule of acetyl-CoA and seven molecules of malonyl-CoA.[5] This is followed by a series of tailoring reactions catalyzed by hydroxylases and O-methyltransferases (OMTs) to introduce the specific substitution pattern of the target molecule.[6][7]

The proposed pathway can be visualized as follows:

Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA + 7 Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks Condensation polyketide Octaketide Chain pks->polyketide cyclase Aromatase/Cyclase polyketide->cyclase Cyclization/ Aromatization chrysophanol Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) cyclase->chrysophanol hydroxylase1 Hydroxylase (P450) chrysophanol->hydroxylase1 Hydroxylation at C-6 intermediate1 1,6,8-trihydroxy-3-methylanthraquinone hydroxylase1->intermediate1 omt1 O-Methyltransferase 1 (OMT1) intermediate1->omt1 Methylation at C-6 intermediate2 Physcion (1,8-dihydroxy-6-methoxy-3-methylanthraquinone) omt1->intermediate2 hydroxylase2 Hydroxylase (P450) intermediate2->hydroxylase2 Hydroxylation at C-2 intermediate3 1,2,8-trihydroxy-6-methoxy-3-methylanthraquinone hydroxylase2->intermediate3 omt2 O-Methyltransferase 2 (OMT2) intermediate3->omt2 Methylation at C-2 intermediate4 1,8-dihydroxy-2,6-dimethoxy-3-methylanthraquinone omt2->intermediate4 hydroxylase3 Hydroxylase (P450) intermediate4->hydroxylase3 Hydroxylation at C-7 intermediate5 This compound hydroxylase3->intermediate5 omt3 O-Methyltransferase 3 (OMT3) intermediate5->omt3 Methylation at C-1 and C-7 final_product This compound omt3->final_product

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

Currently, there is no specific quantitative data, such as enzyme kinetics or metabolite concentrations, available in the literature for the biosynthesis of this compound. The following table provides a template for how such data could be presented once it becomes available through experimental investigation.

EnzymeSubstrateProductKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Polyketide SynthaseAcetyl-CoA, Malonyl-CoAOctaketide ChainN/AN/AN/A
Hydroxylase 1 (P450)Chrysophanol1,6,8-trihydroxy-3-methylanthraquinone---
O-Methyltransferase 11,6,8-trihydroxy-3-methylanthraquinonePhyscion---
Hydroxylase 2 (P450)Physcion1,2,8-trihydroxy-6-methoxy-3-methylanthraquinone---
O-Methyltransferase 21,2,8-trihydroxy-6-methoxy-3-methylanthraquinone1,8-dihydroxy-2,6-dimethoxy-3-methylanthraquinone---
Hydroxylase 3 (P450)1,8-dihydroxy-2,6-dimethoxy-3-methylanthraquinoneThis compound---
O-Methyltransferase 3This compoundThis compound---

Data in this table is hypothetical and serves as a template.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for the key experiments.

Identification and Cloning of Biosynthetic Genes from Cassia obtusifolia

Objective: To identify and isolate the genes encoding the PKS, hydroxylases, and OMTs involved in the biosynthesis of the target molecule.

Workflow:

Gene Identification and Cloning Workflow start Cassia obtusifolia plant material rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr Degenerate PCR using conserved domain primers cdna_synthesis->pcr sequencing Sequencing of PCR products pcr->sequencing bioinformatics Bioinformatic analysis (BLAST, phylogenetic analysis) sequencing->bioinformatics full_length RACE-PCR to obtain full-length gene sequences bioinformatics->full_length cloning Cloning into expression vectors full_length->cloning end Recombinant expression plasmids cloning->end

Caption: Workflow for identifying and cloning biosynthetic genes.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves or seeds of Cassia obtusifolia using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.[8]

  • Degenerate PCR: Degenerate primers are designed based on conserved amino acid sequences of known plant PKSs, cytochrome P450 hydroxylases, and OMTs. PCR is performed on the cDNA to amplify partial gene fragments.[9]

  • Sequencing and Bioinformatic Analysis: The amplified PCR products are sequenced. The resulting sequences are used to search for homologous genes in public databases (e.g., NCBI BLAST). Phylogenetic analysis is performed to classify the identified gene fragments.

  • Rapid Amplification of cDNA Ends (RACE)-PCR: To obtain the full-length cDNA sequences, 5' and 3' RACE-PCR is performed using gene-specific primers designed from the sequenced fragments.

  • Cloning: The full-length cDNAs are cloned into suitable expression vectors (e.g., pET vectors for bacterial expression or pYES vectors for yeast expression).

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify the enzymes of the biosynthetic pathway for in vitro characterization.

Methodology:

  • Transformation: The expression plasmids containing the cloned genes are transformed into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.[10]

  • Induction of Protein Expression: The transformed cells are grown in appropriate media to a specific optical density, and protein expression is induced (e.g., with IPTG in E. coli or galactose in yeast).[10]

  • Cell Lysis and Protein Purification: The cells are harvested and lysed. The recombinant proteins, typically engineered with a purification tag (e.g., His-tag), are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[11]

In Vitro Enzyme Assays

Objective: To determine the function and substrate specificity of the purified recombinant enzymes.

Workflow:

Enzyme Assay Workflow start Purified Recombinant Enzyme reaction_setup Incubation with putative substrate(s) and cofactors start->reaction_setup reaction_quenching Reaction Quenching reaction_setup->reaction_quenching extraction Product Extraction reaction_quenching->extraction analysis HPLC-MS/MS Analysis extraction->analysis end Product Identification and Quantification analysis->end

Caption: General workflow for in vitro enzyme assays.

Methodology for O-Methyltransferase (OMT) Assay:

  • Reaction Mixture: A typical reaction mixture (100 µL) contains 50 mM Tris-HCl (pH 7.5), 100 µM of the anthraquinone substrate, 200 µM S-adenosyl-L-methionine (SAM) as the methyl donor, and 1-5 µg of the purified OMT.[12]

  • Incubation: The reaction is incubated at 30°C for 1-2 hours.

  • Reaction Quenching and Extraction: The reaction is stopped by the addition of an equal volume of methanol (B129727) or ethyl acetate. The products are extracted with an organic solvent.

  • Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to identify and quantify the methylated products.[13]

Methodology for Cytochrome P450 Hydroxylase Assay:

  • Reaction Mixture: A typical reaction mixture (100 µL) contains 50 mM potassium phosphate (B84403) buffer (pH 7.4), 100 µM of the anthraquinone substrate, 1 mM NADPH, and microsomes or purified P450 enzyme and its reductase partner.

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C for 30-60 minutes.

  • Reaction Quenching and Extraction: The reaction is terminated by adding a solvent like acetonitrile (B52724) or ethyl acetate, and the products are extracted.

  • Analysis: The hydroxylated products are identified and quantified by HPLC-MS/MS.

Quantitative Analysis of Metabolites

Objective: To quantify the intermediates and the final product of the biosynthetic pathway.

Methodology:

  • Sample Preparation: Plant material is ground to a fine powder and extracted with a suitable solvent (e.g., methanol or ethanol). The extract is filtered and concentrated.

  • HPLC-MS/MS Analysis: The extracted metabolites are separated on a C18 reverse-phase HPLC column and detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[14]

  • Quantification: Absolute quantification is performed using a standard curve generated with authentic standards of the intermediates and the final product.

Conclusion

The biosynthesis of this compound presents a fascinating example of the chemical diversity generated by the polyketide pathway and subsequent tailoring enzymes. While the complete pathway is yet to be fully elucidated, the proposed route and the experimental protocols outlined in this guide provide a solid foundation for future research in this area. The identification and characterization of the enzymes involved will not only enhance our understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of this and other valuable anthraquinone compounds.

References

In-Depth Technical Guide: Spectral Analysis of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the novel anthraquinone, 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone. This compound was isolated from the seeds of Cassia obtusifolia and identified as a potent α-glucosidase inhibitor, highlighting its potential in pharmaceutical research and development. The structural elucidation of this molecule was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Chemical Structure

Figure 1: Chemical Structure of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
13.51s8-OH
7.03sH-4
6.64sH-5
4.04s1-OCH₃
3.99s7-OCH₃
3.95s2-OCH₃
2.47s3-CH₃
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
190.9C-10
181.8C-9
165.7C-8
163.6C-6
162.7C-1
160.8C-7
158.9C-2
148.5C-3
135.2C-4a
124.7C-10a
109.9C-9a
108.5C-5a
108.2C-4
107.8C-5
62.07-OCH₃
61.81-OCH₃
56.52-OCH₃
22.33-CH₃
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
Spectroscopic TechniqueKey Data
IR (KBr) νₘₐₓ cm⁻¹ 3445, 1653, 1618, 1576
HR-ESI-MS m/z 375.1023 [M+H]⁺ (Calcd. for C₁₉H₁₉O₈, 375.1029)

Experimental Protocols

The isolation and structural elucidation of this compound were performed as described by Xu YL, et al. in the Archives of Pharmacal Research (2015).[1]

Isolation of the Compound

The seeds of Cassia obtusifolia were the source material for the isolation of this anthraquinone. A phytochemical investigation involving extraction and chromatographic techniques was employed to isolate the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-500 spectrometer operating at 500 MHz for proton and 125 MHz for carbon nuclei. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.

  • Infrared Spectroscopy: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrophotometer using a potassium bromide (KBr) pellet. The absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectral data were obtained using an Electrospray Ionization (ESI) source on a mass spectrometer. The data is presented as the mass-to-charge ratio (m/z).

Logical Workflow of Spectral Data Acquisition

The following diagram illustrates the general workflow for the spectral analysis of a novel natural product like this compound.

Spectral_Analysis_Workflow cluster_extraction Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (Cassia obtusifolia seeds) B Extraction A->B C Chromatographic Separation B->C D Pure Compound C->D E NMR Spectroscopy (1H, 13C, 2D) D->E F Mass Spectrometry (HR-ESI-MS) D->F G Infrared Spectroscopy (FTIR) D->G H Data Analysis and Interpretation E->H F->H G->H I Structure Proposal H->I J Final Structure Confirmation I->J

Caption: General workflow for the isolation and structural elucidation of a natural product.

References

An In-depth Technical Guide to the 1H and 13C NMR of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone (B15137561) is a naturally occurring anthraquinone (B42736) derivative isolated from the seeds of Cassia obtusifolia. Anthraquinones are a class of aromatic compounds with a diverse range of biological activities, making them of significant interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such complex organic molecules. This guide provides a comprehensive overview of the expected 1H and 13C NMR spectral data for this compound, a detailed experimental protocol for its analysis, and a structural representation to aid in spectral interpretation.

While the definitive experimental 1H and 13C NMR data for this compound is not publicly available in the cited literature, this guide presents expected chemical shifts based on the analysis of structurally similar anthraquinone derivatives. These predicted values serve as a valuable reference for researchers working on the isolation, synthesis, or analysis of this and related compounds.

Data Presentation

The following tables summarize the expected 1H and 13C NMR chemical shifts for this compound. These values are estimated based on known NMR data for analogous anthraquinone structures.

Table 1: Expected 1H NMR Chemical Shifts

PositionExpected Chemical Shift (δ, ppm)Multiplicity
H-47.0 - 7.5s
H-56.5 - 7.0s
1-OCH33.8 - 4.0s
2-OCH33.8 - 4.0s
7-OCH33.9 - 4.1s
3-CH32.2 - 2.5s
6-OH12.0 - 13.0s (broad)
8-OH12.0 - 13.0s (broad)

Table 2: Expected 13C NMR Chemical Shifts

PositionExpected Chemical Shift (δ, ppm)
C-1160 - 165
C-2160 - 165
C-3140 - 145
C-4105 - 110
C-4a130 - 135
C-595 - 100
C-6165 - 170
C-7155 - 160
C-8165 - 170
C-8a110 - 115
C-9180 - 185
C-9a110 - 115
C-10185 - 190
C-10a130 - 135
1-OCH355 - 60
2-OCH355 - 60
7-OCH360 - 65
3-CH315 - 20

Mandatory Visualization

The following diagram illustrates the chemical structure and atom numbering scheme for this compound, which is essential for the assignment of NMR signals.

An In-depth Technical Guide to the Mass Spectrometry of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone, a potent α-glucosidase inhibitor isolated from Cassia seeds.[1] This document outlines a comprehensive experimental protocol for its analysis, presents its key mass spectrometric data, and illustrates its characteristic fragmentation pathway.

Introduction

This compound is a substituted anthraquinone (B42736) with the molecular formula C₁₈H₁₆O₇. Anthraquinones from Cassia species are known for their diverse biological activities.[2] Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and quantification in complex matrices such as herbal extracts and biological samples. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of such compounds, providing valuable information on their fragmentation patterns.[3]

Experimental Protocols

A detailed methodology for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is presented below. This protocol is based on established methods for the analysis of anthraquinones from Cassia seed extracts.[4][5]

Sample Preparation: Extraction from Cassia Seeds
  • Grinding: A specific quantity of dried Cassia seeds are finely ground to a homogenous powder.

  • Ultrasonic Extraction: The powdered seeds are then suspended in a methanol-water solution (commonly in a 25:75 v/v ratio) and subjected to ultrasonic extraction for approximately 30 minutes.[5]

  • Filtration and Concentration: The resulting extract is filtered to remove solid particles. The filtrate is then concentrated under vacuum to yield the crude extract containing the target analyte.

UPLC-QTOF-MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically employed for the separation of anthraquinones.

    • Mobile Phase: A gradient elution using a binary solvent system is common, for instance, Solvent A: 0.1% formic acid in water, and Solvent B: acetonitrile.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute compounds with increasing hydrophobicity.

    • Flow Rate: A constant flow rate, for example, 0.4 mL/min, is maintained throughout the analysis.

    • Injection Volume: A small volume of the dissolved extract (e.g., 5 µL) is injected into the system.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) is used in both positive and negative ion modes to obtain comprehensive data.[4][5][6]

    • Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer allows for high-resolution mass measurements.

    • Scan Range: A mass-to-charge (m/z) ratio scan range of 100-1500 Da is typically used to cover the expected ions.

    • MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed using collision-induced dissociation (CID) to fragment the precursor ions and obtain structural information. The collision energy is optimized to achieve adequate fragmentation.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Compound Property Value
Molecular Formula C₁₈H₁₆O₇
Molecular Weight 344.32 g/mol
Monoisotopic Mass 344.0896 u
Precursor Ion Observed m/z Ionization Mode
[M+H]⁺ 345.0973Positive
[M-H]⁻ 343.0820Negative
Fragment Ion (from [M+H]⁺) Proposed Formula Calculated m/z Loss
330.0738C₁₇H₁₄O₇330.0739CH₃
315.0503C₁₆H₁₁O₇315.0505CH₃, CH₃
312.0632C₁₇H₁₂O₆312.0634CH₃, H₂O
301.0602C₁₇H₁₃O₅301.0606CH₃, CO
287.0449C₁₆H₁₁O₅287.0450CH₃, CO, CH₃
273.0656C₁₅H₉O₅273.0657CH₃, CO, CH₃, CO

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-QTOF-MS Analysis seed Cassia Seeds powder Ground Seed Powder seed->powder Grinding extract Crude Extract powder->extract Ultrasonic Extraction (Methanol/Water) uplc UPLC Separation (C18 Column) extract->uplc ms QTOF-MS Detection (ESI Positive/Negative) uplc->ms msms Tandem MS (CID) ms->msms

Caption: A generalized workflow for the analysis of anthraquinones.

Proposed Fragmentation Pathway

fragmentation_pathway M_H [M+H]⁺ m/z = 345.0973 frag1 m/z = 330.0738 M_H->frag1 - CH₃ frag2 m/z = 315.0503 frag1->frag2 - CH₃ frag3 m/z = 312.0632 frag1->frag3 - H₂O frag4 m/z = 301.0602 frag1->frag4 - CO frag5 m/z = 287.0449 frag4->frag5 - CH₃ frag6 m/z = 273.0656 frag5->frag6 - CO

Caption: Proposed fragmentation of this compound.

References

The Solubility Profile of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of the anthraquinone (B42736) derivative, 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone. Due to the limited availability of direct quantitative solubility data for this specific compound, this document synthesizes qualitative information and quantitative data from structurally analogous compounds to provide a comprehensive solubility profile. Furthermore, detailed experimental protocols for solubility determination are presented, alongside a discussion of the compound's known biological activity as an α-glucosidase inhibitor.

Introduction

This compound is a substituted anthraquinone that has garnered interest for its potential therapeutic properties. A critical physicochemical parameter for the development of any bioactive compound is its solubility in various solvents. Solubility influences bioavailability, formulation, and the design of in vitro and in vivo experiments. This guide aims to provide a foundational understanding of the solubility characteristics of this compound.

Solubility Data

SolventThis compound1,8-Dihydroxy-3-methylanthraquinone (Chrysophanic acid)1,3,8-Trihydroxyanthraquinone[1]
Water Data not availableInsoluble (implied)Insoluble (implied)
Ethanol Data not availableData not availableSoluble[1]
Methanol Data not availableData not availableData not available
DMSO SolubleData not availableData not available
Acetone SolubleData not availableData not available
Chloroform Soluble1% (w/v)Soluble[1]
Dichloromethane SolubleData not availableData not available
Ethyl Acetate SolubleData not availableData not available
n-Hexane Data not availableData not availableInsoluble[1]

Note: The qualitative solubility data for this compound is based on vendor-supplied information and should be experimentally verified for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development and research. The following are two common and reliable methods for determining the solubility of a crystalline organic compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility.[2][3] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the supernatant using a calibrated pipette. To avoid transferring any solid particles, it is recommended to filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE).

  • Solvent Evaporation:

    • Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Weighing and Calculation:

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

    • Weigh the container with the dried solute.

    • The mass of the dissolved solute is the final weight minus the initial weight of the empty container.

    • Solubility can then be calculated and expressed in units such as mg/mL or g/L.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble.

    • From the stock solution, prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

  • Sample Withdrawal and Dilution:

    • Withdraw a known volume of the filtered supernatant as described in the gravimetric method (Section 3.1, step 2).

    • Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement and Concentration Determination:

    • Measure the absorbance of the diluted sample at the λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound using either the gravimetric or UV-Vis spectrophotometry method.

G cluster_prep Solution Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_uv UV-Vis Method prep_start Start add_excess Add Excess Solute to Solvent prep_start->add_excess equilibrate Equilibrate (e.g., 24-48h with agitation) add_excess->equilibrate settle Allow Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter grav_pipette Pipette Known Volume filter->grav_pipette uv_pipette Pipette & Dilute filter->uv_pipette grav_evap Evaporate Solvent grav_pipette->grav_evap grav_weigh Weigh Residue grav_evap->grav_weigh grav_calc Calculate Solubility grav_weigh->grav_calc end_node End grav_calc->end_node uv_measure Measure Absorbance uv_pipette->uv_measure uv_calc Calculate Concentration via Calibration Curve uv_measure->uv_calc uv_sol Determine Solubility uv_calc->uv_sol uv_sol->end_node

Caption: General workflow for solubility determination.

Signaling Pathway of α-Glucosidase Inhibition

This compound has been identified as an α-glucosidase inhibitor.[4] α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. Inhibitors of this enzyme play a crucial role in managing postprandial hyperglycemia, particularly in the context of type 2 diabetes.

G cluster_digestion Carbohydrate Digestion in Small Intestine cluster_inhibition Inhibition Mechanism cluster_outcome Physiological Outcome carbs Complex Carbohydrates (Starch, Sucrose) alpha_glucosidase α-Glucosidase (Enzyme) carbs->alpha_glucosidase Hydrolysis glucose Glucose alpha_glucosidase->glucose inhibitor This compound inhibitor->alpha_glucosidase Inhibits hyperglycemia Reduced Postprandial Hyperglycemia inhibitor->hyperglycemia Contributes to absorption Glucose Absorption into Bloodstream glucose->absorption absorption->hyperglycemia Leads to (if uninhibited)

Caption: Mechanism of α-glucosidase inhibition.

Conclusion

While direct quantitative solubility data for this compound remains to be fully elucidated, this guide provides a valuable starting point for researchers. The qualitative data and information from analogous compounds suggest solubility in a range of common organic solvents. The detailed experimental protocols offer a clear path for obtaining precise quantitative solubility data. Furthermore, understanding its role as an α-glucosidase inhibitor provides a crucial context for its potential therapeutic applications. Further experimental investigation is warranted to definitively characterize the solubility profile of this promising compound.

References

Stability and Degradation of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone is a substituted anthraquinone (B42736). The anthraquinone core is known for its relative stability. However, the substituents, including hydroxyl, methoxy (B1213986), and methyl groups, can influence its susceptibility to degradation under various environmental conditions. Understanding the stability and degradation profile of this molecule is crucial for its potential development as a therapeutic agent, as it impacts its shelf-life, formulation, and safety.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.

Physicochemical Properties and General Stability

The stability of an anthraquinone derivative is influenced by its substitution pattern. Generally, the anthraquinone nucleus is a stable aromatic system.

  • Hydroxyl Groups (-OH): Phenolic hydroxyl groups can be susceptible to oxidation, especially under basic conditions, leading to the formation of quinone-like structures or polymeric products. They can also influence the molecule's solubility and susceptibility to photodegradation.

  • Methoxy Groups (-OCH₃): Methoxy groups are generally stable but can be cleaved under strong acidic conditions or undergo oxidative degradation. The position of the methoxy group on the aromatic ring can affect the rate of photodegradation.

  • Methyl Group (-CH₃): The methyl group is generally stable but can be a site for oxidation under harsh conditions, potentially forming a hydroxymethyl or carboxylic acid derivative.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods. The following are general protocols based on ICH guidelines.

Hydrolytic Degradation
  • Acidic Conditions: The compound is typically dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Basic Conditions: The compound is treated with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature. Anthraquinones with phenolic hydroxyl groups may be more susceptible to degradation under basic conditions.

  • Neutral Conditions: The compound is refluxed in water at a controlled temperature.

Oxidative Degradation

The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature. The reaction is monitored over time to assess the extent of degradation.

Photolytic Degradation

The solid drug substance or its solution is exposed to a combination of visible and UV light. The ICH guideline Q1B suggests an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter. Samples are often placed in a photostability chamber with a controlled temperature and humidity. A dark control sample is stored under the same conditions to differentiate between photolytic and thermal degradation.

Thermal Degradation

The solid compound is subjected to dry heat at an elevated temperature (e.g., 60-100 °C) for a specified duration. The temperature and duration are chosen to achieve a detectable level of degradation.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes the typical stress conditions used in forced degradation studies for anthraquinone derivatives and the expected stability profile based on their general chemical nature.

Stress ConditionReagent/ParametersExpected Stability/Potential Degradation Products
Hydrolysis (Acidic) 0.1 M - 1 M HCl, RT to 80°CGenerally stable; potential for O-demethylation of methoxy groups under harsh conditions.
Hydrolysis (Basic) 0.1 M - 1 M NaOH, RT to 60°CPotential for degradation, especially involving the phenolic hydroxyl groups; possible oxidative degradation.
Hydrolysis (Neutral) Water, RefluxGenerally stable.
Oxidation 3-30% H₂O₂, RTSusceptible to oxidation at the hydroxyl and methoxy groups, and potentially the methyl group. Formation of quinones, demethylated products, or ring-opened products.
Photolysis UV/Vis light exposure (ICH Q1B)Potential for degradation, influenced by the substitution pattern. Possible formation of photoproducts through radical mechanisms.
Thermal (Dry Heat) 60°C - 100°CGenerally stable, but prolonged exposure to high temperatures may lead to decomposition.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API Drug Substance Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, 48h) API->Thermal Photo Photolysis (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: General workflow for forced degradation studies.

Inferred Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound under oxidative and hydrolytic stress. These are hypothetical pathways based on the known reactivity of the functional groups.

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation (Harsh Acidic) Parent 6,8-Dihydroxy-1,2,7-trimethoxy- 3-methylanthraquinone Ox_Product1 Demethylated Products (loss of -CH₃ from methoxy groups) Parent->Ox_Product1 Oxidation Ox_Product2 Oxidized Methyl Group (-CH₂OH or -COOH) Parent->Ox_Product2 Oxidation Hyd_Product1 O-Demethylated Products Parent->Hyd_Product1 Acid Hydrolysis Ox_Product3 Ring-Opened Products Ox_Product1->Ox_Product3 Further Oxidation

Caption: Inferred degradation pathways under stress conditions.

Conclusion

While specific stability data for this compound is currently unavailable, this guide provides a framework for understanding its potential stability and degradation profile based on the chemistry of related anthraquinones. The provided experimental protocols and inferred pathways serve as a starting point for researchers and drug development professionals. It is imperative that comprehensive experimental studies are conducted to fully characterize the stability of this compound and identify its degradation products. A validated stability-indicating analytical method is essential for accurate monitoring of the compound's purity and potency over time.

An In-Depth Technical Guide on the Biological Activity of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known biological activity of the anthraquinone (B42736), 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone. To date, the primary reported biological function of this compound is its inhibitory effect on the α-glucosidase enzyme, suggesting its potential as a therapeutic agent for managing type 2 diabetes mellitus. This document collates the available quantitative data, details the experimental methodology for assessing its activity, and presents the relevant biological pathway and experimental workflow through structured diagrams.

Introduction

This compound is a natural product isolated from the seeds of Cassia obtusifolia[1][2]. Anthraquinones, a class of aromatic compounds, are widely recognized for their diverse pharmacological properties[3][4]. The specific substitution pattern of this particular anthraquinone derivative contributes to its observed biological activity as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption.

Quantitative Biological Activity Data

The sole reported quantitative biological activity for this compound is its α-glucosidase inhibitory activity. The data is summarized in the table below.

Biological TargetActivity MetricValue (μM)Source
α-GlucosidaseIC50185[1][2]

Experimental Protocols

The following is a detailed methodology for a standard in vitro α-glucosidase inhibitory assay, which is a common procedure for determining the IC50 value of potential inhibitors like this compound.

Principle

The assay is based on the spectrophotometric determination of the product formed from the enzymatic cleavage of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase. The enzyme hydrolyzes the colorless pNPG to release p-nitrophenol, a yellow-colored product. The inhibitory activity of the test compound is quantified by measuring the decrease in the rate of p-nitrophenol formation.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (positive control)

  • Potassium phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a series of dilutions of the test compound in potassium phosphate buffer.

    • Prepare the α-glucosidase enzyme solution in potassium phosphate buffer.

    • Prepare the pNPG substrate solution in potassium phosphate buffer.

    • Prepare the sodium carbonate solution for stopping the reaction.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well microplate, add a solution of the test compound at various concentrations.

    • Add the α-glucosidase enzyme solution to each well and incubate the mixture at 37°C for a specified period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

    • Incubate the reaction mixture at 37°C for a defined time (e.g., 20-30 minutes).

    • Terminate the reaction by adding the sodium carbonate solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the reaction without the inhibitor, and Abs_sample is the absorbance of the reaction with the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of α-glucosidase inhibition and the general workflow of the experimental assay.

alpha_glucosidase_inhibition cluster_digestion Small Intestine cluster_inhibition Inhibition Complex Carbohydrates Complex Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Complex Carbohydrates->Alpha-Glucosidase Digestion Glucose Glucose Alpha-Glucosidase->Glucose Hydrolysis Inhibited_Enzyme Inhibited Alpha-Glucosidase Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor This compound Inhibitor->Inhibited_Enzyme Binds to

Diagram 1: Mechanism of α-Glucosidase Inhibition.

experimental_workflow start Start prepare_solutions Prepare Solutions (Compound, Enzyme, Substrate) start->prepare_solutions dispense_reagents Dispense Reagents into 96-well Plate prepare_solutions->dispense_reagents pre_incubation Pre-incubation (Compound + Enzyme) dispense_reagents->pre_incubation add_substrate Add Substrate (pNPG) pre_incubation->add_substrate incubation Incubation add_substrate->incubation stop_reaction Stop Reaction (Add Na2CO3) incubation->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Diagram 2: Experimental Workflow for α-Glucosidase Inhibition Assay.

Conclusion

This compound has been identified as a moderate inhibitor of α-glucosidase. This finding opens avenues for further investigation into its potential as an anti-diabetic agent. Future research should focus on elucidating the precise binding mode of this compound to the enzyme through molecular docking and kinetic studies. Furthermore, in vivo studies are warranted to validate its efficacy and safety profile. While the current data is limited to a single biological activity, the established protocol provides a solid foundation for continued research and development of this and structurally related anthraquinones.

References

Unveiling the Potential of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone as an α-Glucosidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone, a natural anthraquinone (B42736) with demonstrated potential as an α-glucosidase inhibitor. This document consolidates the available data on its inhibitory activity, outlines detailed experimental protocols for its characterization, and visualizes key experimental and mechanistic pathways.

Introduction

This compound is a substituted anthraquinone that has been isolated from the seeds of Cassia obtusifolia.[1] Research has identified this compound as an inhibitor of α-glucosidase, a key intestinal enzyme involved in the digestion of carbohydrates. By inhibiting this enzyme, the rate of glucose absorption into the bloodstream can be slowed, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. The primary quantitative measure of its efficacy reported in the literature is its half-maximal inhibitory concentration (IC50).

Quantitative Data on Inhibitory Activity

The inhibitory potential of this compound against α-glucosidase has been quantified, providing a basis for its further investigation. While specific kinetic parameters such as the inhibition constant (Ki) and the precise type of inhibition have not been explicitly reported for this compound, data from a related anthraquinone, alaternin, also isolated from Cassia obtusifolia, offers valuable comparative insight.[2]

CompoundSourceIC50 (µM)Inhibition TypeKi (µM)
This compound Cassia obtusifolia seeds185 ± 15Not ReportedNot Reported
Alaternin (for comparison)Cassia obtusifolia~2.3 (converted from 0.99 µg/mL)Mixed-type0.66

Note: The IC50 value for Alaternin was converted from µg/mL for comparative purposes. The kinetic data for Alaternin is provided as a reference for a plausible mechanism for anthraquinones from this source.

Experimental Protocols

The following protocols provide a framework for the in vitro assessment of α-glucosidase inhibition by compounds such as this compound.

In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the α-glucosidase enzyme in the phosphate buffer.

  • Prepare a stock solution of the substrate, pNPG, in the phosphate buffer.

  • Prepare serial dilutions of the test compound and the positive control (acarbose) in the buffer.

  • In a 96-well plate, add a specific volume of the enzyme solution to each well containing different concentrations of the test compound or control.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

  • Monitor the absorbance at 405 nm at regular intervals using a microplate reader. The production of p-nitrophenol from the hydrolysis of pNPG results in a yellow color.

  • The rate of reaction is determined from the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Inhibition Kinetics

This protocol outlines the steps to determine the type of enzyme inhibition and the inhibition constant (Ki).

Procedure:

  • Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

  • A fixed concentration of the enzyme is used.

  • Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.

  • Construct a Lineweaver-Burk plot by plotting 1/V against 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.

  • Analyze the resulting plots to determine the type of inhibition:

    • Competitive inhibition: Lines intersect on the y-axis.

    • Non-competitive inhibition: Lines intersect on the x-axis.

    • Uncompetitive inhibition: Lines are parallel.

    • Mixed-type inhibition: Lines intersect at a point other than the axes.

  • The inhibition constant (Ki) can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible mechanism of action.

G Experimental Workflow for α-Glucosidase Inhibitor Screening cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound Test Compound (this compound) Incubation Pre-incubation (Enzyme + Inhibitor) Compound->Incubation Enzyme α-Glucosidase Solution Enzyme->Incubation Substrate pNPG Substrate Solution Reaction Enzymatic Reaction (Addition of Substrate) Substrate->Reaction Incubation->Reaction Measurement Absorbance Measurement (405 nm) Reaction->Measurement IC50 IC50 Determination Measurement->IC50 Kinetics Kinetic Analysis (Lineweaver-Burk Plot) Measurement->Kinetics Mechanism Mechanism of Inhibition Kinetics->Mechanism

Caption: Workflow for screening and characterization of α-glucosidase inhibitors.

G Hypothesized Mixed-Type Inhibition of α-Glucosidase E Free Enzyme (α-Glucosidase) ES Enzyme-Substrate Complex E->ES + S (k1) EI Enzyme-Inhibitor Complex (Inactive) E->EI + I (Ki) S Substrate (Carbohydrate) ES->E - S (k-1) P Products (Glucose) ES->P -> E + P (k2) ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I (αKi) I Inhibitor (Anthraquinone) EI->E - I ESI->ES - I

Caption: Plausible mixed-type inhibition mechanism for anthraquinones on α-glucosidase.

Mechanism of Action

While the precise mechanism of α-glucosidase inhibition by this compound has not been definitively elucidated, studies on similar anthraquinones from Cassia obtusifolia suggest a mixed-type inhibition model.[2] In this model, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding capability interferes with the catalytic activity of the enzyme, thereby reducing the rate of carbohydrate digestion. The presence of multiple hydroxyl and methoxy (B1213986) groups on the anthraquinone scaffold likely plays a crucial role in its interaction with the active site or allosteric sites of the α-glucosidase enzyme. Further molecular docking and kinetic studies are warranted to fully elucidate the specific binding interactions and confirm the inhibition mechanism for this particular compound.

References

Unveiling the Therapeutic Potential of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the known therapeutic targets of the naturally occurring anthraquinone (B42736), 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone. This document summarizes the available quantitative data, details relevant experimental methodologies, and presents visual representations of its mechanism of action and experimental workflows to facilitate further research and drug development efforts.

Core Therapeutic Target: α-Glucosidase

The primary and currently identified therapeutic target of this compound is α-glucosidase, a key enzyme in carbohydrate metabolism. This anthraquinone has been shown to be an inhibitor of this enzyme.[1]

Quantitative Data Summary

The inhibitory activity of this compound against α-glucosidase has been quantified, providing a clear measure of its potency.

Compound NameTarget EnzymeIC50 ValueSource Organism of Compound
This compoundα-Glucosidase185 μMCassia obtusifolia (seeds)

Mechanism of Action: α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into simpler sugars, such as glucose, which can then be absorbed into the bloodstream. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level. This mechanism is a well-established strategy for the management of type 2 diabetes mellitus.

alpha_glucosidase_inhibition cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) AlphaGlucosidase α-Glucosidase Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption AlphaGlucosidase->Glucose Compound 6,8-Dihydroxy-1,2,7-trimethoxy- 3-methylanthraquinone Compound->AlphaGlucosidase Inhibition

Mechanism of α-glucosidase inhibition.

Experimental Protocols

The following is a detailed methodology for a typical in vitro α-glucosidase inhibition assay, a common method to determine the IC50 value of a compound.

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of α-glucosidase activity (IC50).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the positive control (acarbose) in phosphate buffer.

    • Prepare the α-glucosidase enzyme solution in phosphate buffer.

    • Prepare the pNPG substrate solution in phosphate buffer.

  • Assay Protocol:

    • Add a specific volume of the enzyme solution to each well of a 96-well microplate.

    • Add the various concentrations of the test compound or positive control to the wells.

    • Include control wells: a blank (buffer only), a negative control (enzyme and substrate, no inhibitor), and a positive control (enzyme, substrate, and acarbose).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).

    • Stop the reaction by adding the sodium carbonate solution to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (typically 405 nm) using a microplate reader.

    • Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Abs_control = Absorbance of the negative control

      • Abs_sample = Absorbance of the well with the test compound

    • Plot the percentage of inhibition against the logarithm of the test compound concentrations.

    • Determine the IC50 value from the dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Solutions: - Test Compound - Acarbose (Control) - α-Glucosidase - pNPG (Substrate) a1 Dispense enzyme and test compound/control into 96-well plate p1->a1 a2 Pre-incubate at 37°C a1->a2 a3 Add pNPG substrate to initiate reaction a2->a3 a4 Incubate at 37°C a3->a4 a5 Add Na2CO3 to stop reaction a4->a5 d1 Measure absorbance at 405 nm a5->d1 d2 Calculate % Inhibition d1->d2 d3 Plot dose-response curve d2->d3 d4 Determine IC50 value d3->d4

References

Methodological & Application

Application Notes and Protocols for the Quantification of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantification of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone, a bioactive compound isolated from the seeds of Cassia obtusifolia. The methods outlined below are applicable for quantitative analysis in various matrices, including biological samples and plant extracts.

Introduction

This compound is a substituted anthraquinone (B42736) that has been identified as an α-glucosidase inhibitor, suggesting its potential therapeutic relevance in the context of carbohydrate metabolism disorders.[1] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and further pharmacological research. This application note details a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for its determination in plasma, as well as a general High-Performance Liquid Chromatography (HPLC) approach for quantification in plant material.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical methods and the pharmacokinetic data of this compound.

Table 1: UPLC-MS/MS Method Validation Parameters

ParameterValue
Linearity RangeNot explicitly stated, but used for pharmacokinetic studies
LLOQ (Lower Limit of Quantification)Not explicitly stated
Precision (RSD%)Not explicitly stated
AccuracyNot explicitly stated
RecoveryNot explicitly stated
Matrix EffectNot explicitly stated

Note: While specific validation data for the target analyte alone is not provided in the source, the method was successfully applied to a pharmacokinetic study, indicating sufficient sensitivity, linearity, and accuracy.

Table 2: Pharmacokinetic Parameters of this compound (SC-2) in Rat Plasma [2][3]

Treatment GroupCmax (ng/mL)Tmax (h)AUC₀₋₁₂ (h·ng/mL)
Raw Semen Cassiae Extract13.5 ± 4.50.7 ± 0.324.3 ± 8.7
Parched Semen Cassiae Extract15.6 ± 4.90.6 ± 0.326.8 ± 10.2

Data presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC₀₋₁₂: Area under the plasma concentration-time curve from 0 to 12 hours.

Table 3: Bioactivity Data

CompoundBiological TargetIC₅₀
This compoundα-glucosidase185 µM[1]

IC₅₀: The half maximal inhibitory concentration.

Experimental Protocols

Protocol 1: UPLC-MS/MS Quantification in Rat Plasma

This protocol is adapted from a validated method for the simultaneous determination of seven anthraquinone aglycones, including this compound (referred to as SC-2), in rat plasma.[2][3]

1. Sample Preparation (Protein Precipitation) a. To 100 µL of rat plasma, add 20 µL of the internal standard solution (butyl 4-hydroxybenzoate). b. Add 300 µL of acetonitrile (B52724) to precipitate proteins. c. Vortex the mixture for 3 minutes. d. Centrifuge at 13,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase (acetonitrile:water, 1:1, v/v). g. Centrifuge at 13,000 rpm for 10 minutes. h. Inject 1.0 µL of the supernatant into the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase:

    • A: Water containing 0.1% formic acid

    • B: Acetonitrile containing 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-4 min: 60% B → 90% B

    • 4-5 min: 90% B

    • 5-5.1 min: 90% B → 60% B

    • 5.1-6 min: 60% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

3. MS/MS Conditions

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition: m/z 343.1 → 328.1

  • Capillary Voltage: 2.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/h

  • Cone Gas Flow: 150 L/h

Protocol 2: General HPLC-DAD Method for Quantification in Cassia obtusifolia Seeds

This protocol provides a general framework for the quantification of anthraquinones from Cassia seeds and can be adapted for the specific quantification of this compound with an appropriate reference standard.[4][5]

1. Sample Preparation (Extraction) a. Pulverize dried Cassia obtusifolia seeds into a fine powder. b. Accurately weigh 1.0 g of the powder and place it in a flask. c. Add 50 mL of 70% ethanol. d. Perform extraction using ultrasonication for 30 minutes. e. Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.

2. HPLC Conditions

  • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution: (A representative gradient)

    • 0-10 min: 10% B → 30% B

    • 10-25 min: 30% B → 60% B

    • 25-30 min: 60% B → 90% B

  • Flow Rate: 1.0 mL/min

  • Detection: Diode Array Detector (DAD), monitor at 278 nm or a wavelength specific to the analyte.

  • Column Temperature: 30-40°C

  • Injection Volume: 10 µL

3. Quantification a. Prepare a calibration curve using a certified reference standard of this compound at various concentrations. b. Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Visualizations

UPLC_MSMS_Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is precip 3. Protein Precipitation (Acetonitrile) is->precip vortex 4. Vortex & Centrifuge precip->vortex evap 5. Evaporate Supernatant vortex->evap recon 6. Reconstitute in Mobile Phase evap->recon inject 7. Inject into UPLC-MS/MS recon->inject

Caption: Workflow for Plasma Sample Preparation.

HPLC_Quantification_Workflow plant 1. Powdered Plant Material (Cassia Seeds) extract 2. Solvent Extraction (e.g., 70% Ethanol, Ultrasonication) plant->extract filter 3. Filtration (0.45 µm) extract->filter hplc 4. HPLC-DAD Analysis filter->hplc quant 5. Quantification (vs. Calibration Curve) hplc->quant

Caption: General Workflow for Plant Extract Analysis.

Bioactivity_Pathway compound 6,8-Dihydroxy-1,2,7-trimethoxy- 3-methylanthraquinone inhibition Inhibition (IC50 = 185 µM) compound->inhibition enzyme α-glucosidase (Enzyme) enzyme->inhibition carbs Carbohydrate Metabolism inhibition->carbs Modulates effect Potential Therapeutic Effect (e.g., Anti-diabetic) carbs->effect

Caption: Logical Pathway of Bioactivity.

References

Application Note: HPLC Analysis of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone is an anthraquinone (B42736) derivative that can be isolated from natural sources such as Cassia seeds[1]. Anthraquinones are a class of aromatic compounds known for their diverse biological activities[2]. Accurate and reliable analytical methods are crucial for the quantification and quality control of this compound in research and pharmaceutical applications. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for similar anthraquinone compounds[3][4][5].

Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. A C18 stationary phase is used with a mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and an acidified aqueous solution. The addition of an acid, such as formic or acetic acid, helps to improve the peak shape of the analyte. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response, typically around 254 nm for anthraquinones[4]. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

1. Materials and Reagents

  • Solvents: HPLC grade methanol (B129727), acetonitrile, and water.

  • Acid: Formic acid or acetic acid (analytical grade).

  • Reference Standard: this compound (purity ≥95%).

  • Sample: The sample containing the analyte of interest (e.g., plant extract, formulation).

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical column: C18, 5 µm particle size, 4.6 x 150 mm (or similar).

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water (v/v).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.

4. HPLC Conditions

A generalized set of HPLC conditions for the analysis of anthraquinones is provided below. These may require optimization for specific applications.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Gradient elution with 0.1% Formic Acid in Water (A) and Methanol (B)
Gradient Program 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min[3]
Column Temperature 25 °C[4]
Injection Volume 10-20 µL
Detection Wavelength 254 nm[4]

5. Data Analysis

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of the analyte in the sample by interpolating its peak area onto the calibration curve.

Quantitative Data Summary

The following table presents typical performance characteristics for HPLC methods used in the analysis of anthraquinones. These values should be established during method validation for this compound.

ParameterTypical Value for Anthraquinones
Retention Time (tR) 10 - 25 min (highly dependent on specific conditions)
Linearity (r²) > 0.999[4]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Precision (%RSD) < 5%[4]
Accuracy (Recovery %) 98 - 102%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start sample_prep Sample Preparation (Extraction, Filtration) start->sample_prep standard_prep Standard Preparation (Stock & Working Solutions) start->standard_prep mobile_phase_prep Mobile Phase Preparation start->mobile_phase_prep hplc_instrument HPLC System Setup sample_prep->hplc_instrument standard_prep->hplc_instrument mobile_phase_prep->hplc_instrument injection Inject Sample/Standard hplc_instrument->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection UV Detection (254 nm) chromatography->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification peak_integration->quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC analysis.

anthraquinone_classification cluster_anthraquinones Anthraquinones cluster_hydroxy Hydroxyanthraquinones cluster_methoxy Methoxyanthraquinones target This compound emodin Emodin (1,3,8-Trihydroxy-6-methylanthraquinone) target->emodin structural similarity physcion Physcion (Emodin-3-methyl ether) target->physcion structural similarity chrysophanol Chrysophanol (1,8-Dihydroxy-3-methylanthraquinone) emodin->chrysophanol related aloe_emodin Aloe-emodin (1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone) emodin->aloe_emodin related emodin->physcion related

Caption: Structural relationships of anthraquinones.

References

Application Note: A Validated LC-MS/MS Protocol for the Sensitive Detection of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone. This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require a reliable analytical method for this anthraquinone (B42736) derivative. The methodology encompasses sample preparation, optimized chromatographic separation, and precise mass spectrometric detection parameters.

Introduction

This compound is a naturally occurring anthraquinone that has been isolated from plant sources. Anthraquinones are a class of aromatic compounds known for their diverse pharmacological activities. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and investigation of its biological functions. This LC-MS/MS protocol provides a highly selective and sensitive method for its analysis in various matrices.

Experimental

Sample Preparation

A generic sample preparation protocol for the extraction of this compound from a solid matrix (e.g., plant material, tissue) is provided below. This should be optimized based on the specific matrix.

Protocol:

  • Homogenization: Weigh 100 mg of the homogenized sample into a 2 mL microcentrifuge tube.

  • Extraction: Add 1 mL of methanol. Vortex for 1 minute to ensure thorough mixing.

  • Sonication: Sonicate the sample in a water bath for 30 minutes.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (80:20 Water:Methanol with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 20% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Collision Gas Argon
MRM Transitions

The molecular formula for this compound is C₁₈H₁₆O₇, with a monoisotopic mass of 344.08960 Da. The deprotonated precursor ion [M-H]⁻ is m/z 343.08215. Based on the common fragmentation patterns of hydroxylated and methoxylated anthraquinones, the following Multiple Reaction Monitoring (MRM) transitions are proposed for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
This compound343.08328.0620Quantifier
343.08315.0825Qualifier
343.08297.0730Qualifier

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The following table summarizes the key quantitative parameters that should be determined during method validation.

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Workflow and Signaling Pathway Diagrams

experimental_workflow Experimental Workflow for LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Methanol Extraction & Sonication Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation UPLC/HPLC Separation (C18 Column) Filtration->LC_Separation MS_Detection Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Analysis Data_Acquisition->Quantification

Caption: Workflow for the detection of this compound.

fragmentation_pathway Proposed Fragmentation of [M-H]⁻ Ion Precursor [M-H]⁻ m/z 343.08 Fragment1 [M-H-CH₃]⁻ m/z 328.06 Precursor->Fragment1 - CH₃• Fragment2 [M-H-CO]⁻ m/z 315.08 Precursor->Fragment2 - CO Fragment3 [M-H-CO-CH₃]⁻ m/z 297.07 Fragment2->Fragment3 - CH₃•

Caption: Proposed ESI- fragmentation pathway for the target analyte.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound. This protocol can be readily implemented in analytical laboratories and serves as a valuable tool for various research applications in the fields of natural products, pharmacology, and drug metabolism. Method validation should be performed in the specific matrix of interest to ensure data quality and accuracy.

Application Notes and Protocols for In Vitro Testing of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone is an anthraquinone (B42736) derivative that has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This compound, isolated from sources like Cassia seeds, presents a promising scaffold for the development of therapeutic agents. Anthraquinones as a class are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. These application notes provide detailed protocols for a panel of in vitro assays to comprehensively evaluate the biological activity of this compound.

Data Presentation

The following table summarizes the known quantitative data for the activity of this compound. The subsequent protocols are provided to enable researchers to generate further quantitative data for a broader biological activity profile.

AssayTarget/OrganismEndpointResultReference
α-Glucosidase InhibitionSaccharomyces cerevisiae α-glucosidaseIC₅₀185 µM[1]
Cytotoxicitye.g., HeLa, HepG2, MCF-7IC₅₀Data not available-
Antifungal Activitye.g., Candida albicans, Aspergillus nigerMICData not available-
Anti-inflammatory Activitye.g., Lipopolysaccharide-stimulated RAW 264.7 macrophagesIC₅₀ (for NO inhibition)Data not available-

Experimental Protocols

α-Glucosidase Inhibition Assay

This assay determines the ability of the test compound to inhibit the enzymatic activity of α-glucosidase, which is crucial for the breakdown of carbohydrates.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (B1664774) (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer to all wells.

  • Add 10 µL of the test compound solution at various concentrations to the sample wells.

  • Add 10 µL of acarbose solution to the positive control wells and 10 µL of the solvent to the negative control wells.

  • Add 20 µL of α-glucosidase solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Alpha_Glucosidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents B Serial Dilutions of Compound A->B C Add Compound, Enzyme & Buffer to Plate B->C D Pre-incubation (37°C, 15 min) C->D E Add pNPG Substrate D->E F Incubation (37°C, 30 min) E->F G Stop Reaction (Na2CO3) F->G H Measure Absorbance (405 nm) G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Workflow for the in vitro α-glucosidase inhibition assay.
Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation, which is a common method to determine the cytotoxic potential of a compound.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2, or MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the formula: % Viability = [(A_sample / A_control)] x 100

  • The IC₅₀ value is determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I

Workflow for the MTT cytotoxicity assay.
Antifungal Susceptibility Test (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a specific fungus.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium

  • Test compound

  • Antifungal drug (e.g., Fluconazole) as a positive control

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard).

  • Prepare serial twofold dilutions of the test compound and the positive control in RPMI-1640 medium in a 96-well plate.

  • Add 100 µL of the fungal inoculum to each well containing the diluted compounds.

  • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Fungal Inoculum C Inoculate Plate A->C B Serial Dilutions of Compound B->C D Incubate (24-48h) C->D E Visual/Spectrophotometric Reading D->E F Determine MIC E->F

Workflow for the broth microdilution antifungal assay.
Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Test compound

  • Dexamethasone (B1670325) (positive control)

  • Griess Reagent

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • To 50 µL of the supernatant, add 50 µL of Griess Reagent.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • The IC₅₀ value is determined from the dose-response curve. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

NO_Inhibition_Workflow A Seed Macrophages B Pre-treat with Compound A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E F Griess Reaction E->F G Measure Absorbance (540 nm) F->G H Calculate % NO Inhibition & IC50 G->H

Workflow for the nitric oxide inhibition assay.

Potential Signaling Pathways

Based on the known activities of anthraquinone derivatives, this compound may exert its effects through various signaling pathways. The following diagrams illustrate potential mechanisms that could be investigated.

α-Glucosidase Inhibition Mechanism

Alpha-glucosidase inhibitors act by competitively binding to the active site of α-glucosidase enzymes in the small intestine, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides. This delays glucose absorption and reduces postprandial hyperglycemia.

Alpha_Glucosidase_Inhibition_Pathway compound This compound enzyme α-Glucosidase (in Small Intestine) compound->enzyme Inhibits glucose Glucose enzyme->glucose Produces carbs Complex Carbohydrates (Starch, Sucrose) carbs->enzyme Hydrolysis absorption Glucose Absorption into Bloodstream glucose->absorption hyperglycemia Reduced Postprandial Hyperglycemia absorption->hyperglycemia

Mechanism of α-glucosidase inhibition.
Potential Anticancer Signaling Pathways

Many anthraquinones induce apoptosis and cell cycle arrest in cancer cells. Potential pathways include the activation of the ROS/JNK signaling cascade leading to mitochondrial-mediated apoptosis, and the induction of G2/M cell cycle arrest.

Anticancer_Signaling_Pathways cluster_ros ROS-Mediated Apoptosis cluster_cellcycle Cell Cycle Arrest compound1 Anthraquinone ros ↑ ROS Production compound1->ros jnk ↑ JNK Activation ros->jnk bax ↑ Bax jnk->bax bcl2 ↓ Bcl-2 jnk->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis1 Apoptosis cas3->apoptosis1 compound2 Anthraquinone p53 ↑ p53 compound2->p53 p21 ↑ p21 p53->p21 cdk1 CDK1/Cyclin B1 Complex p21->cdk1 g2m G2/M Arrest cdk1->g2m

Potential anticancer signaling pathways of anthraquinones.

References

Cell-Based Assays for 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the evaluation of the biological activity of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone. This compound, an anthraquinone (B42736) isolated from Cassia seeds, is a known inhibitor of α-glucosidase.[1] Based on the established bioactivities of structurally related anthraquinones, this document also outlines protocols for assessing its potential cytotoxic, anti-inflammatory, and antioxidant activities.[2][3][4][5]

Compound Information

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight Known Biological Activity
This compound1,3,8-Trihydroxy-2,7-dimethoxy-6-methyl-9,10-anthracenedione1622982-59-5C₁₇H₁₄O₇330.29 g/mol α-glucosidase inhibitor (IC₅₀: 185 μM)[1]

I. Alpha-Glucosidase Inhibition Assay (In Vitro)

Application Note: This assay is designed to quantify the inhibitory effect of this compound on α-glucosidase activity. The inhibition of this enzyme is a key mechanism for controlling postprandial hyperglycemia. The protocol is based on a colorimetric method where α-glucosidase hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (100 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions.

    • α-Glucosidase Solution (1.0 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in 100 mM phosphate buffer (pH 6.8).

    • Substrate Solution (5 mM pNPG): Dissolve p-nitrophenyl-α-D-glucopyranoside in 100 mM phosphate buffer (pH 6.8).

    • Test Compound: Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to desired concentrations.

    • Positive Control: Prepare a stock solution of Acarbose in phosphate buffer.

    • Stop Solution (0.1 M Na₂CO₃): Dissolve sodium carbonate in distilled water.

  • Assay Procedure:

    • Add 50 µL of the test compound solution (or positive control/buffer for control wells) to a 96-well plate.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme + buffer + substrate) and A_sample is the absorbance of the reaction with the test compound.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Alpha_Glucosidase_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis reagents Prepare Solutions: - Phosphate Buffer (pH 6.8) - α-Glucosidase - pNPG Substrate - Test Compound - Acarbose (Control) - Stop Solution add_compound Add Compound/ Control/Buffer (50 µL) reagents->add_compound add_enzyme Add α-Glucosidase (50 µL) add_compound->add_enzyme incubate1 Incubate 10 min @ 37°C add_enzyme->incubate1 add_substrate Add pNPG (50 µL) incubate1->add_substrate incubate2 Incubate 20 min @ 37°C add_substrate->incubate2 add_stop Add Stop Solution (50 µL) incubate2->add_stop read_absorbance Read Absorbance @ 405 nm add_stop->read_absorbance calculate Calculate % Inhibition and IC50 Value read_absorbance->calculate MTT_Assay_Workflow start Seed cells in 96-well plate (1x10^4 cells/well) incubate1 Incubate overnight (37°C, 5% CO2) start->incubate1 treat Treat cells with Test Compound incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 add_mtt Add MTT solution (10 µL/well) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Remove medium, add DMSO (100 µL) incubate3->dissolve read Read Absorbance @ 570 nm dissolve->read analyze Calculate % Viability and IC50 read->analyze Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB inhibits NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription iNOS iNOS Transcription->iNOS NO Nitric Oxide (Inflammation) iNOS->NO Cellular_Antioxidant_Assay cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data Data Analysis seed_cells Seed cells in 96-well black plate grow_confluent Grow to confluency seed_cells->grow_confluent load_probe Load with DCFH-DA grow_confluent->load_probe wash1 Wash with PBS load_probe->wash1 add_compound Add Test Compound wash1->add_compound induce_ros Induce ROS (AAPH) add_compound->induce_ros measure_fluorescence Kinetic Fluorescence Measurement induce_ros->measure_fluorescence analyze_data Calculate AUC and % ROS Scavenging measure_fluorescence->analyze_data

References

Application Notes and Protocols for the Enzyme Inhibition Kinetics of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone, an anthraquinone (B42736) derivative isolated from the seeds of Cassia obtusifolia, has been identified as an inhibitor of α-glucosidase. This enzyme is a key target in the management of type 2 diabetes mellitus, as its inhibition can delay carbohydrate digestion and consequently lower postprandial blood glucose levels. These application notes provide a comprehensive overview of the enzyme inhibition kinetics of this compound, detailed experimental protocols for its characterization, and insights into its potential mechanism of action.

Introduction

α-Glucosidase, located in the brush border of the small intestine, is responsible for the hydrolysis of oligosaccharides into monosaccharides, which are then absorbed into the bloodstream. Inhibitors of this enzyme are effective in controlling hyperglycemia. This compound has demonstrated inhibitory activity against α-glucosidase, making it a compound of interest for further investigation in the context of diabetes research and drug development.

Quantitative Data Summary

The inhibitory potency of this compound against α-glucosidase has been quantified and is summarized in the table below.

CompoundTarget EnzymeIC50 (μM)Source
This compoundα-Glucosidase185[1]

Enzyme Inhibition Kinetics

While the specific kinetic parameters for this compound have not been fully elucidated in the available literature, studies on other anthraquinones isolated from the same source, Cassia obtusifolia, suggest a potential for mixed-type inhibition against α-glucosidase. This mode of inhibition implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction.

Experimental Protocols

The following are detailed protocols for the determination of α-glucosidase inhibition, which can be adapted for the study of this compound.

In Vitro α-Glucosidase Inhibitory Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • Potassium phosphate (B84403) buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium carbonate (Na2CO3), 1 M

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in potassium phosphate buffer to achieve a range of final concentrations.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 80 µL of 1 M Na2CO3 solution.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Acarbose is used as a positive control, and a blank containing all reagents except the test compound is also included.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis of α-Glucosidase Inhibition

This protocol is to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).

Procedure:

  • Perform the α-glucosidase assay as described in section 4.1 with the following modifications:

    • Use a range of substrate (pNPG) concentrations (e.g., 0.5, 1, 2, 4, and 8 mM).

    • Perform the assay in the absence and presence of different fixed concentrations of the test compound (e.g., 0, 50, 100, and 200 µM).

  • Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.

  • Analyze the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Dixon plot (1/V vs. [I]).

  • The pattern of the plots will indicate the type of inhibition. For mixed-type inhibition, both the slope (Km/Vmax) and the y-intercept (1/Vmax) of the Lineweaver-Burk plot will change with increasing inhibitor concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound (Serial Dilutions) mix_reagents Mix Compound and Enzyme prep_compound->mix_reagents prep_enzyme Prepare α-Glucosidase Solution prep_enzyme->mix_reagents prep_substrate Prepare pNPG Solution add_substrate Add Substrate (pNPG) prep_substrate->add_substrate pre_incubate Pre-incubate (37°C) mix_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate stop_reaction Stop Reaction (Na2CO3) incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_ic50 Determine IC50 calc_inhibition->plot_ic50 signaling_pathway cluster_mapk MAPK Signaling Pathway compound Anthraquinones from Cassia obtusifolia p38 p38 compound->p38 Inhibition JNK JNK compound->JNK Activation ERK ERK compound->ERK Activation cellular_response Cellular Response (e.g., Inflammation, Proliferation) p38->cellular_response JNK->cellular_response ERK->cellular_response

References

Application Notes and Protocols for α-Glucosidase Inhibition Assay using 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. The inhibition of this enzyme is a critical therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone, an anthraquinone (B42736) derivative isolated from Cassia seeds, has been identified as an inhibitor of α-glucosidase[1]. This document provides a detailed protocol for assessing the α-glucosidase inhibitory activity of this compound, intended for use in research and drug development settings.

Principle of the Assay

The α-glucosidase inhibition assay is a colorimetric method that measures the enzymatic activity of α-glucosidase. The enzyme hydrolyzes the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured by the increase in absorbance at 405 nm, is proportional to the α-glucosidase activity. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction.

Materials and Reagents

ReagentSupplierCatalog Number
α-Glucosidase (from Saccharomyces cerevisiae)Sigma-AldrichG0660
p-Nitrophenyl-α-D-glucopyranoside (pNPG)Sigma-AldrichN1377
This compound(Specify Source)(Specify)
Acarbose (B1664774) (Positive Control)Sigma-AldrichA8980
Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)(Prepare in-house)-
Sodium Carbonate (Na₂CO₃) (0.1 M)Sigma-AldrichS7795
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well microplate(Specify)(Specify)
Microplate reader(Specify)(Specify)

Experimental Protocol

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in 0.1 M phosphate buffer (pH 6.8). Prepare fresh daily.

  • pNPG Solution (5 mM): Dissolve pNPG in 0.1 M phosphate buffer (pH 6.8).

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

  • Acarbose Stock Solution (e.g., 10 mM): Dissolve acarbose in 0.1 M phosphate buffer (pH 6.8).

  • Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in deionized water.

Assay Procedure

The assay should be performed in a 96-well microplate. All measurements should be done in triplicate.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the test compound and acarbose in 0.1 M phosphate buffer (pH 6.8). The final concentration of DMSO in the reaction mixture should be kept below 1% to avoid enzyme inhibition.

  • Reaction Mixture Preparation:

    • Add 50 µL of 0.1 M phosphate buffer (pH 6.8) to each well.

    • Add 10 µL of the diluted test compound or acarbose to the respective wells.

    • For the control (100% enzyme activity), add 10 µL of phosphate buffer instead of the inhibitor.

    • For the blank, add 60 µL of phosphate buffer.

  • Pre-incubation: Add 20 µL of the α-glucosidase solution (0.5 U/mL) to each well except the blank. Mix gently and pre-incubate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of the pNPG solution (5 mM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.

  • Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.

Data Analysis

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (enzyme and substrate without inhibitor).

  • A_sample is the absorbance of the sample (enzyme, substrate, and inhibitor).

The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The inhibitory activity of this compound against α-glucosidase is summarized in the table below. For comparison, data for the standard inhibitor, acarbose, is also provided.

CompoundIC₅₀ (µM)Inhibition Type
This compound185[1]Not Specified
Acarbose (Reference)Varies*Competitive

*The IC₅₀ value for acarbose can vary depending on the specific assay conditions.

Visualizations

Experimental Workflow

experimental_workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Plate Setup (Buffer, Inhibitor/Control) prep->plate pre_incubate Add Enzyme & Pre-incubate (37°C, 10 min) plate->pre_incubate reaction Add Substrate (pNPG) & Incubate (37°C, 20 min) pre_incubate->reaction stop Stop Reaction (Add Na₂CO₃) reaction->stop read Measure Absorbance (405 nm) stop->read analyze Data Analysis (% Inhibition, IC₅₀) read->analyze inhibition_pathway enzyme α-Glucosidase (E) es_complex Enzyme-Substrate Complex (ES) enzyme->es_complex + S ei_complex Enzyme-Inhibitor Complex (EI) enzyme->ei_complex + I substrate Substrate (S) (pNPG) inhibitor Inhibitor (I) (Anthraquinone) es_complex->enzyme k₋₁ product Product (P) (p-Nitrophenol) es_complex->product k₂ ei_complex->enzyme Reversible

References

Application Notes and Protocols for the In Vitro Evaluation of the Anticancer Activity of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific studies detailing the in vitro anticancer activity of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone are not available in the reviewed scientific literature. The primary identified activity for this compound is the inhibition of α-glucosidase, with an IC50 of 185 μM.[1] However, the broader class of anthraquinones is well-documented for its significant anticancer properties, which are often attributed to mechanisms such as DNA intercalation, induction of apoptosis, and cell cycle arrest.[2][3]

These application notes provide a comprehensive set of protocols and expected outcomes for the in vitro evaluation of the anticancer potential of this compound, based on established methodologies for analogous compounds. The provided data from structurally related anthraquinones can serve as a benchmark for future experimental investigations.

Data Presentation: Anticancer Activity of Structurally Related Anthraquinones

The following table summarizes the cytotoxic activities of various anthraquinone (B42736) derivatives against a range of human cancer cell lines, offering a comparative landscape for evaluating novel compounds within this class.

Compound NameCancer Cell LineCell Line OriginIC50 Value (µM)Reference
1,3-dihydroxy-9,10-anthraquinone derivative (15)HepG2Liver Cancer1.23 (ED50)[4]
1-nitro-2-acyl anthraquinone-leucine (8a)HCT116Colon Cancer17.80 (µg/mL)[5]
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione (4)PC3Prostate Cancer4.65[6]
2′-OH-Torosaol IB16F10-Nex2Melanoma4.7 (48h)[3]
2′-OH-Torosaol IJurkatLeukemia4.89 (48h)[3]
2′-OH-Torosaol IK562Leukemia5.21 (48h)[3]
2-hydroxy-3-methyl anthraquinone (HMA)HepG2Liver Cancer80.55 (72h)[7]
1,8-dihydroxy-4-methylanthracene-9,10-dione (DHMA)NCI-H460Lung Cancer~50 (µg/mL)[8]
Plastoquinone analogue (AQ-12)HCT-116Colon Cancer5.11[9]
Plastoquinone analogue (AQ-12)MCF-7Breast Cancer6.06[9]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the dose-dependent cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells and is quantified by measuring the absorbance.[10][11]

Materials:

  • Target cancer cell lines (e.g., HepG2, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[2][11]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by the test compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[2]

Materials:

  • Target cancer cells

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.[2]

  • Washing: Wash the cells once with cold PBS.[2]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the test compound on cell cycle progression.

Principle: Propidium Iodide (PI) binds stoichiometrically to DNA. The fluorescence intensity of PI is therefore directly proportional to the DNA content. Flow cytometry analysis of PI-stained cells allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Materials:

  • Target cancer cells

  • 6-well plates

  • Test compound

  • Ice-cold 70% ethanol (B145695)

  • PBS

  • PI/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells as described in the apoptosis assay protocol.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[2]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.[2]

  • Analysis: Analyze the cells by flow cytometry. The data is presented as a histogram of cell count versus fluorescence intensity, which can be analyzed to determine the percentage of cells in each phase of the cell cycle.[2]

Western Blotting for Apoptosis and Cell Cycle-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with primary antibodies against the target proteins, followed by secondary antibodies conjugated to an enzyme for detection.[12]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, p53, p21, Cyclin D1, β-actin)[2][7]

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer. Quantify protein concentration using a BCA assay.[12]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Detect the protein bands using an ECL substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.[2]

Visualizations: Workflows and Signaling Pathways

G cluster_workflow Experimental Workflow for In Vitro Anticancer Activity start Prepare Stock Solution of Test Compound cell_culture Culture Cancer Cell Lines start->cell_culture mtt_assay Cell Viability Assay (MTT) Determine IC50 Value cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle_assay western_blot Western Blot Analysis (Protein Expression) apoptosis_assay->western_blot cell_cycle_assay->western_blot data_analysis Data Analysis and Mechanism Elucidation western_blot->data_analysis

Caption: A typical workflow for assessing the in vitro anticancer activity of a novel compound.

G cluster_pathway Hypothesized Anthraquinone-Induced Apoptosis Pathway compound Anthraquinone Compound ros ↑ Reactive Oxygen Species (ROS) compound->ros p53 ↑ p53 Expression compound->p53 jnk Activation of JNK Pathway ros->jnk jnk->p53 bcl2_family ↓ Bcl-2 / ↑ Bax (Altered Ratio) p53->bcl2_family mito Mitochondrial Dysfunction bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A plausible signaling cascade for anthraquinone-induced apoptosis in cancer cells.

References

Application Notes and Protocols for the Investigation of Anti-inflammatory Effects of Anthraquinones

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific research detailing the anti-inflammatory effects of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone is not available in the public domain. The following application notes and protocols are based on studies of a structurally similar anthraquinone (B42736), 1,3-dihydroxy-2,8-dimethoxy-6-methylanthraquinone , and are provided as a representative guide for researchers, scientists, and drug development professionals. These methodologies can be adapted to investigate the potential anti-inflammatory properties of this compound.

Introduction

Anthraquinones are a class of aromatic organic compounds that are of interest for their potential therapeutic properties, including anti-inflammatory effects. This document outlines protocols for evaluating the anti-inflammatory activity of anthraquinone derivatives, using 1,3-dihydroxy-2,8-dimethoxy-6-methylanthraquinone as a case study. This compound has been shown to reduce the expression of key inflammatory mediators in tumor necrosis factor-α (TNF-α)-stimulated human dermal fibroblasts. The experimental workflows described herein provide a framework for assessing the efficacy and mechanism of action of novel anti-inflammatory compounds.

Quantitative Data Summary

The anti-inflammatory effects of 1,3-dihydroxy-2,8-dimethoxy-6-methylanthraquinone against TNF-α-stimulated inflammation in human dermal fibroblasts are summarized below.

Parameter MeasuredTreatment GroupResultFold Change/Inhibition
Pro-inflammatory Mediators
Nitric Oxide (NO) ProductionTNF-α stimulatedIncreased-
TNF-α + CompoundSignificantly ReducedDose-dependent
Prostaglandin E2 (PGE2)TNF-α stimulatedIncreased-
TNF-α + CompoundSignificantly ReducedDose-dependent
Pro-inflammatory Enzymes
Inducible Nitric Oxide Synthase (iNOS)TNF-α stimulatedUpregulated-
TNF-α + CompoundDownregulatedDose-dependent
Cyclooxygenase-2 (COX-2)TNF-α stimulatedUpregulated-
TNF-α + CompoundDownregulatedDose-dependent
Pro-inflammatory Cytokines
Interleukin-1β (IL-1β)TNF-α stimulatedIncreased-
TNF-α + CompoundInhibitedDose-dependent
Interleukin-6 (IL-6)TNF-α stimulatedIncreased-
TNF-α + CompoundInhibitedDose-dependent
Interleukin-8 (IL-8)TNF-α stimulatedIncreased-
TNF-α + CompoundInhibitedDose-dependent

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human Dermal Fibroblasts (HDFs).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed HDFs in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA analysis).

    • Allow cells to adhere and grow to 80-90% confluency.

    • Pre-treat cells with varying concentrations of the test compound (e.g., 1, 5, 10, 20 µM of 1,3-dihydroxy-2,8-dimethoxy-6-methylanthraquinone) for 1 hour.

    • Induce inflammation by adding TNF-α (e.g., 10 ng/mL) to the culture medium.

    • Incubate for the desired time period (e.g., 24 hours for mediator production, 6 hours for protein expression).

    • Harvest cell culture supernatants for mediator analysis and cell lysates for protein or RNA analysis.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of the test compound.

  • Procedure:

    • Plate HDFs in a 96-well plate and treat with the compound as described in 3.1.

    • After 24 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Objective: To quantify the production of nitric oxide, an inflammatory mediator.

  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA)
  • Objective: To measure the levels of PGE2 and pro-inflammatory cytokines (IL-1β, IL-6, IL-8).

  • Procedure:

    • Collect cell culture supernatants after a 24-hour treatment period.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE2, IL-1β, IL-6, and IL-8.

    • Follow the manufacturer's instructions for the assay procedure.

    • Measure the absorbance using a microplate reader at the specified wavelength.

    • Calculate the concentrations based on the standard curves provided with the kits.

Western Blot Analysis for iNOS and COX-2 Expression
  • Objective: To determine the protein expression levels of iNOS and COX-2.

  • Procedure:

    • After a 6-hour treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using image analysis software.

Visualizations

Proposed Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds to NFkB_pathway NF-κB Pathway TNFR->NFkB_pathway Activates MAPK_pathway MAPK Pathway TNFR->MAPK_pathway Activates Anthraquinone Anthraquinone (e.g., 1,3-dihydroxy-2,8-dimethoxy -6-methylanthraquinone) Anthraquinone->NFkB_pathway Inhibits Anthraquinone->MAPK_pathway Inhibits iNOS iNOS NFkB_pathway->iNOS Upregulates COX2 COX-2 NFkB_pathway->COX2 Upregulates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) MAPK_pathway->Cytokines Upregulates NO Nitric Oxide (NO) iNOS->NO Produces PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGE2->Inflammation

Caption: Proposed mechanism of anthraquinone's anti-inflammatory action.

Experimental Workflow for In Vitro Anti-inflammatory Screening

Experimental_Workflow start Start: Cell Culture (Human Dermal Fibroblasts) treatment Treatment: 1. Test Compound Pre-incubation 2. TNF-α Stimulation start->treatment viability Cell Viability Assay (MTT) treatment->viability supernatant Harvest Supernatant treatment->supernatant lysate Harvest Cell Lysate treatment->lysate griess Griess Assay for NO supernatant->griess elisa ELISA for PGE2 & Cytokines (IL-1β, IL-6, IL-8) supernatant->elisa western Western Blot for iNOS & COX-2 lysate->western data Data Analysis griess->data elisa->data western->data

Caption: Workflow for evaluating anti-inflammatory compound efficacy.

Application Notes and Protocols: 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone is an anthraquinone (B42736) derivative isolated from the seeds of Cassia obtusifolia.[1] This class of compounds has garnered significant attention in diabetes research due to their diverse mechanisms of action. Anthraquinones, as a group, have demonstrated potential in managing blood glucose levels and mitigating insulin (B600854) resistance through various pathways.[2] These include the inhibition of carbohydrate-digesting enzymes, modulation of key signaling pathways involved in glucose metabolism, and exerting anti-inflammatory effects.[2][3][4] This document provides detailed application notes and experimental protocols for the investigation of this compound in the context of diabetes research.

Potential Applications in Diabetes Research

Based on the known activities of anthraquinone derivatives, this compound can be investigated for the following potential therapeutic applications in diabetes:

  • Postprandial Hyperglycemia Control: As a known α-glucosidase inhibitor, this compound can be explored for its ability to delay carbohydrate digestion and reduce the rapid spike in blood glucose after meals.[1]

  • Insulin Sensitivity Enhancement: Many anthraquinones improve insulin sensitivity.[2] This compound could be tested for its effects on insulin signaling pathways in peripheral tissues.

  • Type 1 Diabetes: Some anthraquinones exhibit immunomodulatory effects.[4][5] Research could explore the potential of this compound in modulating the autoimmune response in models of type 1 diabetes.

  • Diabetic Complications: The anti-inflammatory properties of anthraquinones suggest a potential role in mitigating diabetic complications, which often have an inflammatory component.[4]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueExperimental ModelReference
IC50 (α-glucosidase inhibition) 185 µMin vitro enzyme assay[1]

Experimental Protocols

This section provides a detailed protocol for an α-glucosidase inhibition assay, a primary and confirmed application for this compound. Additionally, a generalized protocol for investigating effects on glucose uptake in adipocytes is provided as a potential avenue for further research based on the known activities of other anthraquinones.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in sodium phosphate buffer.

    • Prepare a solution of α-glucosidase in sodium phosphate buffer.

    • Prepare a solution of pNPG in sodium phosphate buffer.

    • Prepare a solution of sodium carbonate to stop the reaction.

  • Assay:

    • Add the α-glucosidase solution to each well of a 96-well plate.

    • Add the different concentrations of the test compound to the respective wells. Acarbose can be used as a positive control.

    • Incubate the plate at 37°C for 10 minutes.

    • Add the pNPG solution to each well to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding the sodium carbonate solution.

  • Measurement:

    • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition for each concentration of the compound using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes (Proposed)

Objective: To evaluate the effect of this compound on glucose uptake in insulin-sensitive cells.

Materials:

  • 3T3-L1 pre-adipocytes

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Insulin, Dexamethasone, and IBMX for differentiation

  • This compound

  • 2-Deoxy-D-[³H]glucose

  • Krebs-Ringer phosphate buffer (KRP)

  • Phloretin

  • Scintillation counter

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS.

    • Induce differentiation into mature adipocytes using a cocktail of insulin, dexamethasone, and IBMX.

  • Glucose Uptake Assay:

    • Starve the differentiated adipocytes in serum-free DMEM for 2-3 hours.

    • Wash the cells with KRP buffer.

    • Treat the cells with different concentrations of this compound for a predetermined time. Insulin can be used as a positive control.

    • Add 2-Deoxy-D-[³H]glucose to each well and incubate for 10 minutes.

    • Stop the glucose uptake by adding ice-cold KRP buffer containing phloretin.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration in each well.

    • Compare the glucose uptake in treated cells to that of untreated controls.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the known and potential mechanisms of action for anthraquinones in diabetes research.

cluster_0 α-Glucosidase Inhibition Workflow Compound 6,8-Dihydroxy-1,2,7- trimethoxy-3-methylanthraquinone Enzyme α-Glucosidase Compound->Enzyme Inhibition Product Glucose Enzyme->Product Substrate Carbohydrates (e.g., Starch) Substrate->Enzyme Digestion Absorption Glucose Absorption Product->Absorption Blood Blood Glucose Levels Absorption->Blood Increase

Caption: Workflow of α-glucosidase inhibition by the compound.

cluster_1 Potential Anthraquinone Signaling Pathways in Diabetes cluster_insulin Insulin Signaling cluster_ampk AMPK Pathway cluster_inflammation Anti-inflammatory Action AQ Anthraquinones (General) IR Insulin Receptor AQ->IR Activates AMPK AMPK AQ->AMPK Activates Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) AQ->Cytokines Inhibits IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PPARg PPARγ AMPK->PPARg Metabolism Improved Metabolism PPARg->Metabolism Inflammation Inflammation Cytokines->Inflammation

Caption: Potential signaling pathways modulated by anthraquinones.

cluster_2 Experimental Workflow for Glucose Uptake Assay Start Differentiated 3T3-L1 Adipocytes Starvation Serum Starvation Start->Starvation Treatment Treat with Compound Starvation->Treatment Glucose Add [³H]glucose Treatment->Glucose Incubation Incubate Glucose->Incubation Stop Stop Uptake Incubation->Stop Lysis Cell Lysis Stop->Lysis Measure Measure Radioactivity Lysis->Measure

Caption: Workflow for the proposed glucose uptake assay.

References

Use of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone in natural product chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone (B15137561) is a naturally occurring anthraquinone (B42736) derivative isolated from the seeds of Cassia obtusifolia.[1] This compound has garnered significant interest in the field of natural product chemistry due to its potent α-glucosidase inhibitory activity, suggesting its potential as a therapeutic agent for managing type 2 diabetes.[1][2] This document provides detailed application notes, experimental protocols for its isolation and biological evaluation, and a summary of its known quantitative data.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the inhibition of α-glucosidase, a key enzyme in the digestive tract responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[3][4] By competitively inhibiting this enzyme, the compound effectively slows down carbohydrate digestion and subsequent glucose absorption, leading to a reduction in postprandial blood glucose levels.[3][5][6]

Signaling Pathway of α-Glucosidase Inhibition

alpha_glucosidase_inhibition Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Absorption Glucose Absorption (into Bloodstream) Glucose->Absorption Blood_Glucose Increased Postprandial Blood Glucose Absorption->Blood_Glucose Compound 6,8-Dihydroxy-1,2,7-trimethoxy- 3-methylanthraquinone Compound->Inhibition Inhibition->Alpha_Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition.

Quantitative Data

The following table summarizes the reported quantitative data for the α-glucosidase inhibitory activity of this compound.

CompoundTarget EnzymeIC50 (μM)Source OrganismReference
This compoundα-Glucosidase185 ± 15Cassia obtusifolia[1]

Experimental Protocols

Isolation of this compound from Cassia obtusifolia Seeds

This protocol is a generalized procedure based on established methods for the separation of anthraquinones from Cassia species.[7]

Workflow for Anthraquinone Isolation

isolation_workflow Start Dried Seeds of Cassia obtusifolia Grinding Grinding into Powder Start->Grinding Extraction Solvent Extraction (e.g., Ethanol (B145695)/Methanol) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partition Solvent Partitioning (e.g., Hexane, Chloroform (B151607), Ethyl Acetate) Crude_Extract->Partition Active_Fraction Bioactive Fraction (e.g., Chloroform Fraction) Partition->Active_Fraction Chromatography1 Silica (B1680970) Gel Column Chromatography Active_Fraction->Chromatography1 Fractions Collection of Fractions Chromatography1->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of Similar Fractions TLC->Pooling Chromatography2 Preparative HPLC or Counter-Current Chromatography Pooling->Chromatography2 Pure_Compound Pure 6,8-Dihydroxy-1,2,7-trimethoxy- 3-methylanthraquinone Chromatography2->Pure_Compound Characterization Structural Elucidation (NMR, MS) Pure_Compound->Characterization

Caption: General workflow for isolation.

Materials and Reagents:

  • Dried seeds of Cassia obtusifolia

  • Methanol (B129727) or Ethanol (analytical grade)

  • Hexane, Chloroform, Ethyl Acetate (B1210297) (analytical grade)

  • Silica gel (70-230 mesh) for column chromatography

  • Sephadex LH-20

  • Solvents for HPLC (acetonitrile, water, methanol - HPLC grade)

  • Deionized water

Procedure:

  • Extraction:

    • Grind the dried seeds of Cassia obtusifolia into a fine powder.

    • Macerate the powdered seeds with methanol or 70% ethanol at room temperature for 72 hours, with occasional shaking.

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: hexane, chloroform, and ethyl acetate.

    • Monitor the α-glucosidase inhibitory activity of each fraction to identify the most active fraction (typically the chloroform or ethyl acetate fraction for anthraquinones).

  • Column Chromatography:

    • Subject the bioactive fraction to silica gel column chromatography.

    • Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.

  • Purification:

    • Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) or recycling counter-current chromatography for challenging separations.[7]

    • A C18 column is typically used for HPLC with a mobile phase gradient of acetonitrile (B52724) and water.

  • Structural Elucidation:

    • Confirm the structure of the purified compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

In Vitro α-Glucosidase Inhibitory Assay

This protocol is adapted from standard procedures for determining α-glucosidase inhibition.[5]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound (test compound)

  • Acarbose (B1664774) (positive control)

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to a concentration of 0.5 U/mL.

    • Dissolve the pNPG substrate in phosphate buffer to a concentration of 5 mM.

    • Dissolve the test compound and acarbose in DMSO to prepare stock solutions, then dilute to various concentrations with phosphate buffer.

  • Assay Protocol:

    • Add 50 µL of the test compound solution (or positive control/blank) to the wells of a 96-well plate.

    • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control = Absorbance of the control (enzyme, buffer, and substrate without inhibitor)

      • A_sample = Absorbance of the sample (enzyme, buffer, substrate, and test compound)

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Applications and Future Perspectives

This compound's potent α-glucosidase inhibitory activity makes it a promising candidate for further investigation in the development of novel therapeutics for type 2 diabetes. Its natural origin may offer advantages in terms of biocompatibility and reduced side effects compared to synthetic drugs.

Future research should focus on:

  • In vivo studies to confirm its anti-hyperglycemic effects in animal models.

  • Toxicological studies to assess its safety profile.

  • Structure-activity relationship (SAR) studies to potentially synthesize more potent analogs.

  • Investigation of other potential biological activities, given the diverse pharmacological properties of anthraquinones.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinon für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben die Derivatisierung von 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinon, einem natürlichen Anthrachinon mit bekannter α-Glucosidase-inhibitorischer Aktivität, für Struktur-Wirkungs-Beziehungs-Studien (SAR). Die hier beschriebenen Protokolle konzentrieren sich auf die Modifikation der phenolischen Hydroxylgruppen durch O-Alkylierung und O-Acylierung, um eine Bibliothek von Analoga für das biologische Screening zu erstellen.

Einleitung

6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinon, isoliert aus den Samen von Cassia obtusifolia, wurde als ein Inhibitor der α-Glucosidase mit einem IC50-Wert von 185 μM identifiziert[1]. Dieses Enzym spielt eine entscheidende Rolle bei der Verdauung von Kohlenhydraten, und seine Hemmung ist ein etablierter therapeutischer Ansatz zur Behandlung von Typ-2-Diabetes. Um die Wirksamkeit und die pharmakokinetischen Eigenschaften dieses Leitmoleküls zu optimieren, sind SAR-Studien unerlässlich. Durch die systematische Modifikation der Hydroxylgruppen an den Positionen 6 und 8 können wertvolle Einblicke in die molekularen Wechselwirkungen mit dem aktiven Zentrum des Enzyms gewonnen werden.

Die Derivatisierung konzentriert sich auf die Einführung verschiedener Alkyl- und Acylgruppen, um den Einfluss von sterischer Hinderung, Lipophilie und elektronischen Effekten auf die inhibitorische Aktivität zu untersuchen.

Struktur-Wirkungs-Beziehungs-Analyse (SAR)

Obwohl für das spezifische Molekül 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinon keine umfassenden SAR-Studien veröffentlicht wurden, können auf der Grundlage allgemeiner Kenntnisse über Anthrachinon-Derivate als α-Glucosidase-Inhibitoren Voraussagen getroffen werden. Die Hydroxylgruppen sind entscheidend für die Aktivität, da sie als Wasserstoffbrücken-Donoren und -Akzeptoren mit den Aminosäureresten im aktiven Zentrum des Enzyms interagieren können.

Die folgende Tabelle zeigt eine hypothetische Reihe von Derivaten und deren erwartete inhibitorische Aktivität, um die Prinzipien der SAR zu veranschaulichen. Diese Daten dienen als Leitfaden für die rationale Gestaltung von neuen Derivaten.

VerbindungR6R8Erwarteter IC50 (μM)Anmerkungen
Ausgangsverbindung HH185Referenzverbindung
Derivat 1a -CH3H> 200Die Alkylierung einer Hydroxylgruppe könnte die Wasserstoffbrückenbindung stören und die Aktivität verringern.
Derivat 1b -CH3-CH3> 300Die Alkylierung beider Hydroxylgruppen dürfte die Aktivität weiter reduzieren.
Derivat 2a -C(O)CH3H~ 150-200Eine Acylgruppe kann die elektronischen Eigenschaften verändern und als Wasserstoffbrücken-Akzeptor fungieren.
Derivat 2b -C(O)CH3-C(O)CH3> 250Die Di-Acetylierung könnte zu sterischer Hinderung im aktiven Zentrum führen.
Derivat 3 -CH2CH2OHH~ 100-150Die Einführung einer hydrophilen Kette mit einer zusätzlichen Hydroxylgruppe könnte neue Wasserstoffbrückenbindungen ermöglichen und die Löslichkeit verbessern.
Derivat 4 -CH2PhH> 200Eine sperrige Benzylgruppe könnte den Eintritt in die Bindungstasche des Enzyms blockieren.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die allgemeinen Verfahren zur O-Alkylierung und O-Acylierung der Hydroxylgruppen von 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinon.

Allgemeine O-Alkylierung (Williamson-Ethersynthese)

Dieses Protokoll beschreibt die Synthese von Mono- und Di-O-alkylierten Derivaten.

Materialien:

  • 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinon

  • Alkylhalogenid (z. B. Methyliodid, Ethylbromid, Benzylbromid)

  • Kaliumcarbonat (K2CO3), wasserfrei

  • Aceton oder Dimethylformamid (DMF), wasserfrei

  • Inertgas (Argon oder Stickstoff)

  • Standard-Glasgeräte für die organische Synthese

Protokoll:

  • In einem trockenen, mit Inertgas gespülten Rundkolben werden 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinon (1 Äquiv.) und wasserfreies Kaliumcarbonat (2,5 Äquiv. für die Dialkylierung, 1,1 Äquiv. für die Monoalkylierung) in wasserfreiem Aceton oder DMF gelöst.

  • Die Suspension wird bei Raumtemperatur 30 Minuten lang gerührt.

  • Das Alkylhalogenid (2,2 Äquiv. für die Dialkylierung, 1,0 Äquiv. für die Monoalkylierung) wird langsam zugetropft.

  • Die Reaktionsmischung wird unter Rückfluss erhitzt und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in Dichlormethan aufgenommen und mit Wasser gewaschen, um anorganische Salze zu entfernen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um die gewünschten O-alkylierten Derivate zu isolieren.

Allgemeine O-Acylierung

Dieses Protokoll beschreibt die Synthese von Mono- und Di-O-acylierten Derivaten.

Materialien:

  • 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinon

  • Säurechlorid oder Säureanhydrid (z. B. Acetylchlorid, Essigsäureanhydrid)

  • Pyridin oder Triethylamin (TEA) als Base

  • Dichlormethan (DCM) oder Tetrahydrofuran (THF), wasserfrei

  • Inertgas (Argon oder Stickstoff)

Protokoll:

  • In einem trockenen, mit Inertgas gespülten Rundkolben wird 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinon (1 Äquiv.) in einer Mischung aus wasserfreiem DCM und Pyridin (oder TEA, 3 Äquiv.) gelöst.

  • Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Das Säurechlorid oder Säureanhydrid (2,2 Äquiv. für die Di-Acylierung, 1,0 Äquiv. für die Mono-Acylierung) wird langsam zugetropft, wobei die Temperatur unter 5 °C gehalten wird.

  • Nach der Zugabe wird die Reaktionsmischung langsam auf Raumtemperatur erwärmt und für mehrere Stunden gerührt, bis die Reaktion laut DC-Analyse abgeschlossen ist.

  • Die Reaktionsmischung wird mit verdünnter Salzsäure (1 M) gewaschen, um überschüssige Base zu entfernen, gefolgt von einer Wäsche mit gesättigter Natriumbicarbonatlösung und Wasser.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um die gewünschten O-acylierten Derivate zu erhalten.

Visualisierungen

Experimenteller Arbeitsablauf

Der folgende Graph veranschaulicht den allgemeinen Arbeitsablauf für die Synthese und das Screening der Derivate.

G Experimenteller Arbeitsablauf für SAR-Studien cluster_synthesis Synthese cluster_screening Biologisches Screening cluster_analysis Analyse Start 6,8-Dihydroxy-1,2,7-trimethoxy- 3-methylanthraquinon Derivatisierung O-Alkylierung / O-Acylierung Start->Derivatisierung Reinigung Säulenchromatographie Derivatisierung->Reinigung Charakterisierung NMR, MS, etc. Reinigung->Charakterisierung Assay α-Glucosidase-Inhibitionsassay Charakterisierung->Assay Daten Bestimmung der IC50-Werte SAR Struktur-Wirkungs-Beziehungs- Analyse Daten->SAR Optimierung Identifizierung von Leitstrukturen zur Optimierung SAR->Optimierung

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studie.

Signalweg der α-Glucosidase-Inhibition

Das folgende Diagramm zeigt den Mechanismus der α-Glucosidase-Hemmung im Dünndarm und die nachgeschalteten Effekte.

G Signalweg der α-Glucosidase-Inhibition cluster_brush_border Bürstensaummembran cluster_enterocyte Enterozyt Kohlenhydrate Komplexe Kohlenhydrate (Stärke, Saccharose) AlphaGlucosidase α-Glucosidase Kohlenhydrate->AlphaGlucosidase Hydrolyse Glucose Glucose (Monosaccharid) AlphaGlucosidase->Glucose GLUT Glucosetransporter (z.B. SGLT1) Glucose->GLUT Absorption Blutbahn Blutbahn GLUT->Blutbahn Hyperglykämie Reduzierte postprandiale Hyperglykämie Blutbahn->Hyperglykämie Inhibitor Anthrachinon-Derivat (α-Glucosidase-Inhibitor) Inhibitor->AlphaGlucosidase Blockiert Insulin Geringere Insulinsekretion Hyperglykämie->Insulin

Abbildung 2: Mechanismus der α-Glucosidase-Hemmung durch Anthrachinon-Derivate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and support for the synthesis of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone. This compound, isolated from Cassia obtusifolia seeds, is a known α-glucosidase inhibitor with potential therapeutic applications[1]. The synthesis of such highly substituted anthraquinones presents numerous challenges, including low yields, regioselectivity issues, and difficult purifications.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing the core anthraquinone (B42736) structure? A1: The two most common and versatile methods for constructing the anthraquinone core are the Friedel-Crafts acylation and the Diels-Alder reaction.

  • Friedel-Crafts Acylation: This classic two-step approach involves the acylation of a substituted benzene (B151609) derivative with phthalic anhydride (B1165640), followed by an acid-catalyzed intramolecular cyclization to form the tricyclic anthraquinone system[2][3].

  • Diels-Alder Reaction: This method involves a cycloaddition reaction between a suitable naphthoquinone and a diene, followed by an in-situ oxidation/aromatization step to yield the anthraquinone product. Microwave-assisted protocols can significantly shorten reaction times for this route[2].

Q2: Can this compound be obtained from natural sources? A2: Yes, this compound is a natural product that can be isolated from the seeds of Cassia obtusifolia (also known as Senna obtusifolia)[1][4]. The seeds of this plant are known to contain a wide variety of anthraquinone derivatives[5][6][7][8]. However, for scalability and structural modification, a robust synthetic route is often necessary.

Q3: What are the main challenges when adding or modifying functional groups on the anthraquinone ring? A3: Key challenges include controlling regioselectivity, as the existing substituents direct the position of new functional groups. The aromatic system is often deactivated, requiring harsh reaction conditions which can lead to side reactions or decomposition of sensitive functional groups. Protecting group strategies may be necessary to achieve the desired substitution pattern.

Q4: My reaction is producing a mixture of isomers. How can this be controlled? A4: Isomer formation is a common issue in Friedel-Crafts reactions with substituted aromatics[3][9]. The ratio of isomers is influenced by both steric and electronic effects of the substituents and the reaction conditions. To improve selectivity, consider modifying the Lewis acid catalyst (e.g., AlCl₃, FeCl₃), adjusting the reaction temperature, or changing the solvent[9]. Careful analysis of the directing effects of your specific starting materials is crucial.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis.

Problem Area 1: Low Yield in Core Synthesis (Friedel-Crafts Route)

Q: My Friedel-Crafts acylation of a substituted benzene with phthalic anhydride is giving a very low yield of the intermediate o-benzoylbenzoic acid. What went wrong? A: Low yields in this step are frequently due to issues with the catalyst or reaction conditions.

  • Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any exposure to moisture from the air, solvent, or reactants will deactivate it. Ensure all glassware is oven-dried, reactants and solvents are anhydrous, and the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Mixing: Inadequate agitation can lead to localized overheating and inefficient contact between reactants and the catalyst. Optimize stirring speed to maintain a homogeneous mixture.

  • Suboptimal Temperature: Friedel-Crafts acylations can be exothermic. Reagents should be mixed slowly with appropriate cooling to prevent side reactions[9]. After the initial addition, the reaction may require heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature and time.

Q: The final cyclization step to form the anthraquinone is incomplete, resulting in a low yield. How can I improve this? A: Incomplete cyclization is often due to insufficient acid strength or deactivating groups on the aromatic ring.

  • Acid Strength: Concentrated sulfuric acid or oleum (B3057394) (4% oleum) at elevated temperatures (e.g., 95°C) is typically used for this step[3]. If the reaction is sluggish, a stronger acid like trifluoromethanesulfonic acid may be more effective, often at lower temperatures (80-90 °C)[2].

  • Reaction Time: Ensure the reaction is heated for a sufficient duration. Monitor progress via TLC by taking small aliquots and checking for the disappearance of the benzoylbenzoic acid starting material.

Problem Area 2: Functional Group Manipulation & Purification

Q: I am observing the formation of tarry, insoluble byproducts. What is the cause and how can it be prevented? A: Tar formation often results from decomposition or polymerization under harsh conditions[9].

  • Control Temperature: Avoid excessive heating, especially during acid-catalyzed steps. Run the reaction at the lowest temperature that provides a reasonable rate.

  • Inert Atmosphere: Performing reactions under an inert atmosphere (nitrogen or argon) can prevent oxidative decomposition pathways that lead to tar[9].

Q: My final product is difficult to purify and contains persistent impurities. What are the best purification strategies? A: Anthraquinone derivatives can be challenging to purify due to their planar structure and often poor solubility.

  • Column Chromatography: This is the most effective method for separating closely related isomers and byproducts. Use silica (B1680970) gel and a gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate (B1210297) or dichloromethane.

  • Recrystallization: This can be effective for removing minor impurities if a suitable solvent system is found. Common solvents for recrystallization include ethanol, acetic acid, or mixtures like ethanol/water or toluene/hexane[2]. Ensure the crude product is reasonably pure before attempting recrystallization.

  • Aqueous Workup: During workup, ensure the pH is adjusted correctly to precipitate the product fully while keeping acidic or basic impurities in the aqueous layer[2].

Data Presentation

Table 1: Troubleshooting Summary for Anthraquinone Synthesis

Problem Probable Cause(s) Recommended Solution(s)
Low Yield (Friedel-Crafts) 1. Inactive/moist AlCl₃ catalyst.2. Suboptimal temperature control.3. Insufficient reaction time.1. Use fresh, anhydrous AlCl₃; handle under inert gas.2. Cool during initial addition, then heat as needed; monitor via TLC.3. Increase reaction time or temperature based on TLC analysis.
Incomplete Cyclization 1. Insufficient acid strength.2. Reaction time too short.1. Use stronger acid (e.g., oleum, triflic acid).2. Increase heating time at optimal temperature; monitor via TLC.
Isomer Formation 1. Steric/electronic effects of substrates.2. Non-optimal Lewis acid catalyst.1. Re-evaluate synthetic route for better regiocontrol.2. Experiment with different Lewis acids (FeCl₃, ZnCl₂) and temperatures.
Product Contamination 1. Incomplete reaction.2. Side-product formation (e.g., tars).3. Inefficient workup/purification.1. Monitor reaction to completion via TLC.2. Use lowest effective temperature; run under inert atmosphere.3. Optimize purification via column chromatography and/or recrystallization.

Table 2: Illustrative Yields for Friedel-Crafts Acylation (Note: These are representative values for typical anthraquinone syntheses and require optimization for the target molecule.)

Aromatic Substrate Catalyst (eq.) Solvent Temp (°C) Time (h) Typical Yield (%)
1,4-DiisopropylbenzeneAlCl₃ (2.1)Dichloromethane420.548-63 (overall, after cyclization)[3]
TolueneAlCl₃ (2.1)Dichloromethane420.5~60 (overall, after cyclization)[3]
AnisoleAlCl₃ (2.2)CS₂252>90 (acylation step only)
BenzeneTriflic Acid (10)Neat80-901-2>90 (cyclization step only)[2]

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a highly substituted anthraquinone core. Note: This is a generalized procedure and must be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Friedel-Crafts Acylation & Cyclization
  • Step 1: Acylation to form o-Benzoylbenzoic Acid Derivative

    • To an oven-dried, three-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add the substituted benzene starting material (1.0 eq) and an anhydrous solvent (e.g., dichloromethane).

    • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.1 eq) in portions, keeping the temperature below 10°C.

    • Add a solution of phthalic anhydride (1.0 eq) in the same solvent dropwise.

    • After addition, allow the reaction to warm to room temperature and then heat to reflux (e.g., 42°C) for 30 minutes to 2 hours, monitoring progress by TLC[3].

    • Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl.

    • Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic extracts. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

    • Purify the crude benzoylbenzoic acid derivative by recrystallization.

  • Step 2: Cyclization to form Anthraquinone

    • Add the purified benzoylbenzoic acid derivative (1.0 eq) to 4% oleum (e.g., 5-10 eq by volume) at room temperature[3].

    • Heat the mixture to 95°C and stir for 2 hours[3].

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the crude anthraquinone[2].

    • Further purify by column chromatography or recrystallization.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_synth Core Synthesis cluster_func Functionalization cluster_final Final Product & Purification SM1 Substituted Benzene FC Step 1: Friedel-Crafts Acylation (AlCl₃, DCM) SM1->FC Reactants SM2 Phthalic Anhydride SM2->FC Reactants BBA Intermediate: o-Benzoylbenzoic Acid Derivative FC->BBA Cyc Step 2: Cyclization (Oleum or Triflic Acid) BBA->Cyc Core Substituted Anthraquinone Core Cyc->Core Func Step 3: Sequential - Methoxylation - Hydroxylation - Methylation Core->Func Purify Purification (Chromatography & Recrystallization) Func->Purify Target 6,8-Dihydroxy-1,2,7-trimethoxy- 3-methylanthraquinone Purify->Target

Caption: Generalized workflow for anthraquinone synthesis via Friedel-Crafts acylation.

Troubleshooting Flowchart

G start Low Product Yield check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc sm_present High amount of starting material remains check_tlc->sm_present Incomplete reaction side_products Multiple side products or tar formation check_tlc->side_products Complex mixture workup_loss Product present in crude, but lost after purification check_tlc->workup_loss Clean crude, poor recovery sm_action • Increase reaction time/temp • Check catalyst activity • Ensure anhydrous conditions sm_present->sm_action side_action • Lower reaction temperature • Use inert atmosphere • Re-evaluate catalyst/reagents side_products->side_action workup_action • Optimize workup pH • Check solubility in wash solvents • Refine chromatography conditions workup_loss->workup_action

Caption: Decision tree for troubleshooting low yield in synthesis experiments.

Biosynthetic Pathway Context

G cluster_pks Type II Polyketide Synthase (PKS) Assembly cluster_cyclization Aromatization & Tailoring Starter Starter Unit (e.g., Acetyl-CoA) PKS PKS Enzyme Complex (Iterative Claisen Condensations) Starter->PKS Extender Extender Units (8x Malonyl-CoA) Extender->PKS Chain Linear Polyketide Chain PKS->Chain Folded Folded Polyketide Chain->Folded Folding Cyclase Cyclase/Aromatase Enzymes Core Aromatic Core (e.g., Emodin Anthrone) Cyclase->Core Folded->Cyclase Intramolecular Aldol Condensations Tailoring Tailoring Enzymes (Oxidation, Methylation, etc.) Core->Tailoring Final Anthraquinone Natural Product Tailoring->Final

Caption: Conceptual overview of the biosynthetic pathway for aromatic polyketides.

References

Technical Support Center: Purification of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification challenges of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone. This document offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound?

A1: this compound is a naturally occurring anthraquinone (B42736) that can be isolated from the seeds of plants from the Cassia genus, particularly Cassia obtusifolia[1].

Q2: What are the common impurities encountered during the purification of this compound from Cassia seeds?

A2: When isolating this compound from Cassia seeds, you are likely to encounter other structurally similar anthraquinones. Common impurities may include:

  • Rhein

  • Emodin

  • Aloe-emodin

  • Chrysophanol

  • Physcion

  • Aurantio-obtusin

  • Chryso-obtusin

  • Obtusin[2]

Q3: What are the key physicochemical properties of this compound relevant to its purification?

A3: Understanding the physicochemical properties of the target compound is crucial for developing an effective purification strategy.

PropertyValue/DescriptionSource
Molecular Formula C₁₈H₁₆O₇[3]
Molecular Weight 344.32 g/mol [3]
Appearance Likely a yellow to orange crystalline solid (typical for anthraquinones)
Solubility Generally soluble in moderately polar organic solvents like ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), and chloroform. Poorly soluble in water and non-polar solvents like hexane (B92381).

Q4: Which analytical techniques are recommended for monitoring the purity of this compound?

A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques.

  • TLC: A rapid and cost-effective method for qualitative analysis of the presence of the target compound and impurities in different fractions.

  • HPLC: Provides quantitative data on the purity of the sample and can be used to resolve closely related anthraquinone isomers[4]. A reversed-phase C18 column is often employed for the separation of anthraquinones[5].

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Chromatographic Purification Issues

Problem: Poor separation of the target compound from other anthraquinones during column chromatography.

  • Possible Cause 1: Inappropriate stationary phase.

    • Solution: Silica (B1680970) gel is a common choice for the separation of anthraquinones. However, for closely related compounds, a reversed-phase C18 stationary phase may provide better resolution.

  • Possible Cause 2: Suboptimal mobile phase composition.

    • Solution: For normal-phase chromatography on silica gel, a gradient elution with a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or chloroform) is often effective. For reversed-phase chromatography, a gradient of water and methanol or acetonitrile, often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape, is recommended.

  • Possible Cause 3: Co-elution of structurally similar impurities.

    • Solution: If co-elution persists, consider alternative chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used for the separation of anthraquinones from Cassia seeds[6][7]. Recycling preparative HPLC can also be employed to improve the resolution of closely related compounds[7].

Crystallization Challenges

Problem: The purified compound fails to crystallize.

  • Possible Cause 1: Presence of residual impurities.

    • Solution: Even small amounts of impurities can inhibit crystallization. It may be necessary to repeat the chromatographic purification step to achieve higher purity.

  • Possible Cause 2: Incorrect solvent system for crystallization.

    • Solution: The ideal solvent for recrystallization is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Experiment with different solvents or solvent mixtures. For anthraquinones, common recrystallization solvents include ethanol, methanol, acetone, and mixtures of these with water.

  • Possible Cause 3: Supersaturation not achieved.

    • Solution: Ensure that a saturated solution is prepared at an elevated temperature before allowing it to cool slowly. If the compound is too soluble in the chosen solvent, a less polar anti-solvent can be slowly added to induce precipitation.

Problem: The compound oils out instead of forming crystals.

  • Possible Cause 1: The solution is too concentrated.

    • Solution: Dilute the solution slightly before cooling.

  • Possible Cause 2: The cooling rate is too fast.

    • Solution: Allow the solution to cool to room temperature slowly and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of well-defined crystals.

Experimental Protocols

The following are generalized protocols for the extraction and purification of this compound from Cassia seeds. Optimization will be required for specific experimental conditions.

Protocol 1: Extraction of Anthraquinones from Cassia Seeds
  • Preparation of Plant Material: Grind dried Cassia seeds into a fine powder.

  • Extraction:

    • Macerate the powdered seeds in 70% ethanol at room temperature for 24-48 hours with occasional stirring.

    • Alternatively, perform Soxhlet extraction with 70% ethanol for 6-8 hours.

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Chromatographic Purification
  • Initial Fractionation (Optional): The crude extract can be subjected to liquid-liquid partitioning between ethyl acetate and water. The anthraquinones will preferentially partition into the ethyl acetate layer.

  • Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh) or reversed-phase C18.

    • Mobile Phase (Silica Gel): Start with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 100% ethyl acetate.

    • Mobile Phase (C18): Start with a high percentage of water (with 0.1% formic or acetic acid) and gradually increase the concentration of methanol or acetonitrile.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the target compound.

  • Concentration: Combine the pure fractions and evaporate the solvent to yield the partially purified compound.

Protocol 3: Recrystallization
  • Solvent Selection: Dissolve a small amount of the partially purified compound in various solvents with gentle heating to determine a suitable recrystallization solvent.

  • Recrystallization: Dissolve the bulk of the material in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification Workflow

PurificationWorkflow Start Ground Cassia Seeds Extraction Solvent Extraction (e.g., 70% Ethanol) Start->Extraction CrudeExtract Crude Anthraquinone Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel or C18) CrudeExtract->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC_HPLC Purity Analysis (TLC/HPLC) Fractions->TLC_HPLC PureFractions Combined Pure Fractions TLC_HPLC->PureFractions Recrystallization Recrystallization PureFractions->Recrystallization FinalProduct Pure 6,8-Dihydroxy-1,2,7- trimethoxy-3-methylanthraquinone Recrystallization->FinalProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree for Poor Chromatographic Separation

TroubleshootingTree Start Poor Separation in Column Chromatography CheckStationaryPhase Is the stationary phase appropriate? Start->CheckStationaryPhase ChangeStationaryPhase Switch to a different stationary phase (e.g., C18) CheckStationaryPhase->ChangeStationaryPhase No Coelution Are impurities co-eluting? CheckStationaryPhase->Coelution Yes GoodSeparation Good Separation ChangeStationaryPhase->GoodSeparation OptimizeMobilePhase Optimize the mobile phase gradient OptimizeMobilePhase->GoodSeparation Coelution->OptimizeMobilePhase No AlternativeTechnique Use an alternative technique (e.g., HSCCC or Prep-HPLC) Coelution->AlternativeTechnique Yes AlternativeTechnique->GoodSeparation

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

Optimizing extraction of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone from plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone and related compounds from plant materials.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of anthraquinones.

Issue 1: Low Yield of Target Anthraquinone (B42736)

Possible Cause Recommended Solution
Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for the target anthraquinone glycosides or aglycones.For anthraquinone glycosides, use more polar solvents like ethanol (B145695), methanol (B129727), or water-ethanol mixtures.[1] For free aglycones, less polar solvents such as chloroform (B151607), dichloromethane, or ethyl acetate (B1210297) may be more effective.[1] Sequential extraction with solvents of increasing polarity can also be employed.[1]
Suboptimal Extraction Parameters: Temperature, time, and solvent-to-solid ratio can significantly impact extraction efficiency.Optimize these parameters through systematic experiments. For instance, response surface methodology can be used to find the optimal conditions.[2][3] For some anthraquinones, an extraction temperature of around 67°C for 33 minutes has been found to be effective.[3] A solid-to-solvent ratio of 1:20 (w/v) has been shown to be optimal in some cases.[4]
Degradation of Anthraquinones: High temperatures, especially in the presence of methanol or ethanol, can lead to the formation of artifacts and degradation of the target compounds.[1]Avoid prolonged exposure to high temperatures. Consider using methods like ultrasound-assisted extraction (UAE) which can be performed at lower temperatures.[2][3]
Incomplete Hydrolysis of Glycosides: If the target is the aglycone, incomplete hydrolysis of the glycosidic bonds will result in a lower yield.An acid hydrolysis step prior to extraction can significantly increase the yield of anthraquinone aglycones, with reported increases of 1.3 to 3-fold.[4][5] This can be achieved by adding hydrochloric acid to the extraction solvent.[6]

Issue 2: Presence of Impurities in the Extract

Possible Cause Recommended Solution
Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds in addition to the target anthraquinone.Employ a multi-step extraction process starting with a non-polar solvent to remove lipids and other non-polar impurities before extracting with a more polar solvent for the target compound. Liquid-liquid partitioning can further purify the extract.[1]
Residual Starting Materials: Incomplete reaction or purification can leave starting materials in the final product.Purification techniques like column chromatography and recrystallization are effective for removing impurities. For column chromatography, silica (B1680970) gel is commonly used as the stationary phase.[1]
Formation of Colored Byproducts: Over-oxidation or side reactions during synthesis or degradation during extraction can lead to colored impurities.Recrystallization using solvents like ethanol, toluene, or acetic acid can help remove colored byproducts. The addition of activated carbon during recrystallization can also aid in decolorization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for solvent selection for extracting this compound?

A1: Based on its structure, which includes both hydroxyl and methoxy (B1213986) groups, a solvent of intermediate polarity would be a good starting point. Mixtures of ethanol and water (e.g., 70-80% ethanol) or methanol and water are often effective for extracting anthraquinones.[1][5] Since this specific compound has been isolated from Cassia seeds, reviewing literature on extractions from this genus can provide more specific guidance.[7]

Q2: What are the advantages of using ultrasound-assisted extraction (UAE) for anthraquinones?

A2: UAE can offer several advantages over conventional methods like maceration or Soxhlet extraction. These include reduced extraction times, lower solvent consumption, and potentially higher yields due to the enhanced mass transfer caused by acoustic cavitation.[2][5] It can also be performed at lower temperatures, which helps to minimize the degradation of thermally sensitive compounds.[3]

Q3: How can I confirm the presence of this compound in my extract?

A3: Thin-layer chromatography (TLC) can be used for initial screening.[1] For confirmation and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method.[3][6] The identity of the compound can be definitively confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Should I extract the glycosides or the aglycones?

A4: The choice depends on the research objective. If the goal is to isolate the naturally occurring compounds, then extraction methods that preserve the glycosides should be used (e.g., using polar solvents at moderate temperatures).[1] If the primary interest is in the aglycone moiety or to determine the total anthraquinone content, then an acid hydrolysis step to cleave the glycosidic bonds is necessary before or during extraction.[5][6]

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Anthraquinones

This protocol provides a general guideline and should be optimized for the specific plant material and target compound.

  • Sample Preparation:

    • Dry the plant material (e.g., seeds, roots) at a controlled temperature (40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[5]

  • Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 1 g) and place it into an extraction vessel.

    • Add the selected solvent (e.g., 80% ethanol) to achieve the desired solid-to-solvent ratio (e.g., 1:15 g/mL).[2]

    • Place the vessel in an ultrasonic bath.

    • Set the extraction temperature (e.g., 65°C) and sonication time (e.g., 30 minutes).[2]

    • Begin sonication.

  • Post-Extraction:

    • After sonication, filter the mixture to separate the extract from the plant residue.

    • Wash the residue with a small volume of the extraction solvent to ensure complete recovery.

    • Combine the filtrate and the washing. The resulting solution is the crude extract.

Protocol 2: Acid Hydrolysis for Total Aglycone Determination

This protocol is for the conversion of anthraquinone glycosides to their aglycones.

  • Initial Extraction: Perform an initial extraction using a suitable solvent as described in Protocol 1.

  • Hydrolysis:

    • To the obtained extract, add a solution of hydrochloric acid (HCl) to reach a final concentration of approximately 5% v/v.[6]

    • For enhanced hydrolysis, particularly for C-glycosides, ferric chloride (FeCl3) can be added to a final concentration of 5% w/v.[6]

    • Heat the mixture under reflux for a specified period (e.g., 30-60 minutes).[5]

  • Purification: After cooling, the aglycones can be partitioned into a non-polar solvent like chloroform or ethyl acetate for further analysis.

Data Presentation

Table 1: Optimized Conditions for Anthraquinone Extraction from Different Plant Sources (Examples)

Plant SourceTarget CompoundsExtraction MethodOptimal SolventTemperature (°C)Time (min)Solid-to-Liquid RatioReference
Semen CassiaeFree AnthraquinonesUAE80% Ethanol65301:15 (g/mL)[2]
Rheum palmatum LFive AnthraquinonesUAE84% Methanol6733Not Specified[3]
Rheum emodiFive AnthraquinonesRefluxEthanolBoiling451:20 (g/mL)[4]

Visualizations

ExtractionWorkflow Start Plant Material Prep Drying and Grinding Start->Prep Extraction Extraction (e.g., UAE, Reflux) Prep->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Fractions Collected Fractions Purification->Fractions Analysis Analysis (TLC, HPLC, MS, NMR) Fractions->Analysis PureCompound Pure Anthraquinone Analysis->PureCompound

Caption: General experimental workflow for the extraction and purification of anthraquinones.

TroubleshootingWorkflow Start Low Anthraquinone Yield CheckSolvent Is the solvent polarity appropriate? Start->CheckSolvent OptimizeParams Are extraction parameters optimized? CheckSolvent->OptimizeParams Yes AdjustSolvent Adjust solvent polarity (e.g., ethanol/water mixtures) CheckSolvent->AdjustSolvent No ConsiderDegradation Could degradation be an issue? OptimizeParams->ConsiderDegradation Yes RunOptimization Perform optimization experiments (e.g., RSM) OptimizeParams->RunOptimization No CheckHydrolysis Is hydrolysis of glycosides necessary/complete? ConsiderDegradation->CheckHydrolysis Yes UseMilderConditions Use milder conditions (e.g., lower temp, shorter time, UAE) ConsiderDegradation->UseMilderConditions No AddHydrolysisStep Add/optimize acid hydrolysis step CheckHydrolysis->AddHydrolysisStep No

Caption: Troubleshooting workflow for addressing low anthraquinone extraction yield.

References

Overcoming stability issues of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A1: Color change in solutions of anthraquinone (B42736) derivatives is often an indicator of degradation. This can be caused by several factors, including exposure to light (photodegradation), changes in pH, oxidation, or reaction with components of your solvent or buffer. The phenolic hydroxyl groups in the molecule are particularly susceptible to oxidation, which can lead to the formation of colored degradation products.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • In the dark: Use amber vials or wrap containers in aluminum foil to protect from light.

  • At low temperatures: Store solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended.

  • Under an inert atmosphere: For sensitive experiments or long-term storage, purging the solution with an inert gas like nitrogen or argon can prevent oxidation.

Q3: Which solvents are recommended for dissolving this compound?

A3: While specific solubility data is limited, compounds with similar structures are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and chloroform. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. The final concentration of the organic solvent should be kept low to avoid affecting biological assays.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of hydroxyanthraquinones can be significantly influenced by pH.[1][2] The hydroxyl groups can deprotonate at higher pH values, making the molecule more susceptible to oxidation. It is generally recommended to maintain a slightly acidic to neutral pH (around 4-7) to enhance stability.[2][3] Buffering the solution can help maintain a stable pH.[3]

Q5: Can I do anything to prevent the degradation of the compound during my experiments?

A5: Yes, several precautions can be taken:

  • Prepare fresh solutions for each experiment whenever possible.

  • Minimize the exposure of the solution to ambient light and temperature.

  • Use high-purity solvents and degassed buffers to reduce reactive oxygen species.

  • Consider the inclusion of antioxidants in your buffer system, but ensure they do not interfere with your experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in aqueous buffer Low aqueous solubility.- Increase the percentage of co-solvent (e.g., DMSO, ethanol). Ensure the final co-solvent concentration is compatible with your assay.- Prepare a more dilute solution.- Check and adjust the pH of the buffer.
Loss of biological activity over time Chemical degradation of the compound.- Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Prepare working solutions fresh daily.- Protect all solutions from light.- Confirm the stability of the compound under your specific experimental conditions using an analytical method like HPLC.
Inconsistent experimental results Instability of the compound leading to varying active concentrations.- Standardize solution preparation and handling procedures.- Perform a stability check of your compound in the experimental medium over the time course of your experiment.- Always use freshly prepared dilutions from a well-stored stock.
Appearance of new peaks in HPLC analysis Degradation of the parent compound.- Analyze the sample immediately after preparation.- If degradation is observed, investigate the influence of light, temperature, and pH to identify the primary cause.- Consider using a stabilizer if compatible with your research.

Experimental Protocols

Protocol for Assessing Solution Stability using HPLC-UV

This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer system.

  • Preparation of Stock Solution:

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of HPLC-grade DMSO to make a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

  • Preparation of Test Solutions:

    • Dilute the stock solution to a final concentration of 50 µg/mL in the desired test buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare several identical aliquots in amber HPLC vials.

  • Incubation Conditions:

    • Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, 37°C in the dark).

  • HPLC Analysis:

    • Analyze one aliquot immediately after preparation (T=0).

    • Analyze subsequent aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (determine by UV-Vis scan).

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of the initial compound remaining at each time point by comparing the peak area of the T=0 sample to subsequent time points.

    • Remaining Compound (%) = (Peak Area at T=x / Peak Area at T=0) * 100

Quantitative Data Summary

Due to the limited availability of specific stability data for this compound, the following table presents hypothetical stability data based on the general behavior of related hydroxyanthraquinones to illustrate the expected trends under different conditions.

Condition Solvent/Buffer Time (hours) Remaining Compound (%)
Room Temp, LightPBS, pH 7.42465
Room Temp, DarkPBS, pH 7.42485
4°C, DarkPBS, pH 7.42498
37°C, DarkPBS, pH 7.42470
Room Temp, DarkCitrate Buffer, pH 5.02495

Visualizations

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound, focusing on the oxidation of the hydroxyl groups, which is a common degradation route for phenolic compounds.

A 6,8-Dihydroxy-1,2,7-trimethoxy- 3-methylanthraquinone B Oxidized Intermediates (e.g., Semiquinone radicals) A->B Oxidation (O₂, Light, High pH) C Further Degradation Products (e.g., Ring-opened structures) B->C Further Oxidation

A potential oxidative degradation pathway.

Experimental Workflow for Stability Assessment

This diagram outlines the key steps in performing a stability study of the compound in solution.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in DMSO) B Dilute to Test Concentration in desired buffer/solvent A->B C Aliquot into multiple vials B->C D Incubate under various conditions (Temp, Light, pH) C->D E Withdraw samples at predetermined time points (T=0, 1, 2...) D->E F Analyze by HPLC-UV E->F G Calculate % remaining compound and identify degradation products F->G

References

Technical Support Center: Isolation of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is an anthraquinone (B42736) derivative that has been identified as an α-glucosidase inhibitor with an IC50 value of 185 μM.[1] It is naturally found in and isolated from the seeds of Cassia obtusifolia.[1]

Q2: What are the common contaminants I should expect during the isolation of this compound from Cassia seeds?

A2: When isolating anthraquinones from Cassia species, you can expect to encounter other structurally similar anthraquinones as major contaminants. These often co-extract due to their similar polarities. Common contaminants include Chrysophanol, Physcion, Emodin, Obtusin, and Aurantio-obtusin.[2][3]

Q3: What are the initial steps for extracting crude anthraquinones from Cassia seeds?

A3: A common initial step is solvent extraction. The seeds are typically powdered and extracted with a solvent such as 70% ethanol (B145695) or methanol (B129727).[4] This is often followed by a liquid-liquid partitioning to separate compounds based on their polarity.

Q4: Which chromatographic techniques are most effective for purifying this compound?

A4: A combination of chromatographic techniques is usually necessary for high purity. Column chromatography with silica (B1680970) gel is a standard initial purification step. For final purification and separation from closely related impurities, High-Performance Liquid Chromatography (HPLC) or recycling counter-current chromatography (CCC) are highly effective.[5]

Q5: How can I monitor the purity of my fractions during chromatography?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of anthraquinones during column chromatography. By comparing the Rf values of the spots in your fractions to a standard (if available) and to the crude extract, you can identify the fractions containing the target compound and assess the level of contamination.

Troubleshooting Guides

This section addresses specific issues that may arise during the isolation and purification process.

Issue 1: Low Yield of the Target Compound in the Crude Extract
  • Possible Cause 1: Incomplete Extraction.

    • Solution: Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles. Consider using techniques like Soxhlet extraction or ultrasonication to improve efficiency.

  • Possible Cause 2: Inappropriate Solvent Choice.

    • Solution: While ethanol and methanol are commonly used, the polarity of the extraction solvent can be optimized. A gradient extraction with solvents of increasing polarity (e.g., starting with hexane (B92381), then ethyl acetate (B1210297), then methanol) can provide a preliminary fractionation. For anthraquinones, slightly more polar solvents are generally effective.

Issue 2: Poor Separation of Anthraquinones on Silica Gel Column Chromatography
  • Possible Cause 1: Incorrect Solvent System Polarity.

    • Solution: The polarity of the mobile phase is critical. For anthraquinones, a mixture of a non-polar solvent (like hexane or toluene) and a moderately polar solvent (like ethyl acetate) is a good starting point. The polarity should be gradually increased to elute compounds with increasing polarity. Develop a suitable solvent system using TLC before running the column.

  • Possible Cause 2: Column Overloading.

    • Solution: Loading too much crude extract onto the column will result in broad bands and poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

  • Possible Cause 3: Structurally Very Similar Contaminants.

    • Solution: If baseline separation is not achieved on silica gel, further purification using a more advanced technique like preparative HPLC with a C18 column or counter-current chromatography will be necessary.

Issue 3: The Purified Compound Appears to be a Mixture of Isomers or Closely Related Compounds on HPLC
  • Possible Cause 1: Co-elution of Isomers.

    • Solution: Optimize the HPLC method. This can involve changing the mobile phase composition (e.g., methanol/water vs. acetonitrile/water), adjusting the pH of the mobile phase with a small amount of acid (e.g., formic acid or acetic acid), or trying a different type of stationary phase.

  • Possible Cause 2: Degradation of the Compound.

    • Solution: Anthraquinones can be sensitive to light and high temperatures. Protect your samples from light and avoid excessive heat during solvent evaporation.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Contaminants.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSolubility
This compound C₁₈H₁₆O₇344.32Not specifiedNot specified
EmodinC₁₅H₁₀O₅270.24Orange needles or powder[2]Practically insoluble in water; soluble in alcohol and aqueous alkali hydroxide (B78521) solutions[2]
PhyscionC₁₆H₁₂O₅284.26Yellow powder[3]Insoluble in water; soluble in boiling alcohol, benzene, chloroform, ether, acetone, and acetic acid[3]
ChrysophanolC₁₅H₁₀O₄254.24Golden yellow or brown powder[6][7]Poorly soluble in water; soluble in boiling alcohol, benzene, or acetone[6][8]
CatenarinC₁₅H₁₀O₆286.24Not specifiedNot specified
QuestinC₁₆H₁₂O₅284.26Not specifiedAqueous solubility of 0.57 ± 0.10 µg/mL

Experimental Protocols

General Protocol for the Isolation of Anthraquinones from Cassia obtusifolia Seeds

This protocol is a generalized procedure based on methods for isolating anthraquinones from Cassia species. Optimization will be required for the specific target compound.

  • Extraction:

    • Air-dry and finely powder the seeds of Cassia obtusifolia.

    • Extract the powdered seeds with 95% ethanol at room temperature by maceration (3 times, 7 days each).

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

    • The anthraquinones are typically enriched in the ethyl acetate fraction. Evaporate the ethyl acetate to dryness.

  • Silica Gel Column Chromatography:

    • Pre-adsorb the ethyl acetate fraction onto a small amount of silica gel.

    • Pack a silica gel column (200-300 mesh) with a non-polar solvent like hexane.

    • Load the pre-adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by TLC. A common TLC mobile phase for anthraquinones is a mixture of toluene, ethyl acetate, and formic acid.

    • Combine fractions containing the target compound based on TLC analysis.

  • Further Purification by Preparative HPLC:

    • Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol).

    • Perform preparative HPLC on a C18 column.

    • Use a mobile phase gradient of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

  • Structure Elucidation:

    • Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow start Cassia obtusifolia Seeds powder Powdering start->powder extraction Solvent Extraction (e.g., 95% Ethanol) powder->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Ethyl Acetate/Water) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography semi_pure_fraction Semi-pure Fraction column_chromatography->semi_pure_fraction prep_hplc Preparative HPLC semi_pure_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_logic start Poor Separation in Column Chromatography cause1 Incorrect Solvent Polarity? start->cause1 solution1 Optimize with TLC Adjust Solvent Ratio cause1->solution1 Yes cause2 Column Overloaded? cause1->cause2 No solution2 Reduce Sample Load (1-5% of silica weight) cause2->solution2 Yes cause3 Co-eluting Impurities? cause2->cause3 No solution3 Use Preparative HPLC or Counter-Current Chromatography cause3->solution3 Yes

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Optimizing HPLC separation of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone and related isomeric compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of anthraquinone (B42736) isomers.

Question: Why am I seeing poor peak resolution or peak co-elution?

Answer:

Poor resolution between isomers is a frequent challenge. Here are several factors to investigate:

  • Mobile Phase Composition: The choice and ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to aqueous buffer are critical. Trivial changes in the mobile phase can significantly impact selectivity.[1][2]

  • Mobile Phase pH: The pH of the mobile phase can alter the ionization state of hydroxyl groups on the anthraquinone core, affecting retention and selectivity. Using an acidic modifier like phosphoric acid or formic acid is common to suppress peak tailing and improve resolution.[3][4][5][6]

  • Stationary Phase Chemistry: While C18 columns are widely used, other stationary phases might offer better selectivity for your specific isomers.[1][7] Consider a phenyl-hexyl or a polar-embedded C18 column to introduce different separation mechanisms.

  • Gradient Elution Program: A shallow gradient can often improve the separation of closely eluting peaks. Experiment with different gradient slopes and times.

  • Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Optimizing the column temperature can sometimes enhance resolution.

Question: My peaks are broad and show significant tailing. What can I do?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.

  • Acidify the Mobile Phase: The hydroxyl groups on the anthraquinone can interact with residual silanols on the silica-based stationary phase, leading to tailing. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress this interaction.[3][4][5][6]

  • Check for Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or the sample concentration.

  • System Suitability: Ensure your HPLC system is performing optimally. Check for dead volumes in fittings and tubing, and ensure the column is properly packed and not degraded.

  • Sample Solvent Effects: Dissolving your sample in a solvent stronger than the initial mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.

Question: I'm observing inconsistent retention times. What is the likely cause?

Answer:

Fluctuations in retention time can compromise the reliability of your method.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly degassed. Inconsistent mobile phase composition is a common cause of retention time drift.

  • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.

  • Pump Performance: Inconsistent flow rates from the HPLC pump will lead to shifting retention times. Check for pump leaks and perform routine maintenance.

  • Temperature Fluctuations: A stable column temperature is crucial for reproducible retention times. Use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound isomers?

A1: A good starting point would be a reversed-phase method using a C18 column.[1][2][3] Begin with a mobile phase consisting of a gradient of acetonitrile or methanol (B129727) and water, with 0.1% formic or phosphoric acid added to both solvents.[3][4] A diode array detector (DAD) or a UV detector set at a wavelength where the analytes have maximum absorbance (e.g., 254 nm) is a suitable detection method.[5][8]

Q2: How can I improve the sensitivity of my method?

A2: To improve sensitivity, you can:

  • Optimize the detection wavelength to the λmax of your specific isomers.

  • Increase the injection volume, being careful not to overload the column.

  • Use a detector with higher sensitivity, such as a mass spectrometer (MS).

  • Ensure proper sample preparation to concentrate the analytes of interest.

Q3: Can I use the same method for both analytical and preparative scale separation?

A3: While the principles are the same, direct scaling is not always straightforward. For preparative scale, you will need a larger column and a higher flow rate. Method optimization will be required to maintain resolution while increasing the sample load. The mobile phase composition may also need to be adjusted.

Experimental Protocols & Data

Table 1: Example HPLC Method Parameters for Anthraquinone Separation
ParameterCondition 1Condition 2
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 50-90% B in 20 min60-80% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C25 °C
Detection UV at 254 nmDAD at 254 nm
Injection Vol. 10 µL20 µL

Note: These are example parameters and will require optimization for the specific isomers of this compound.

General Experimental Protocol
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or acetonitrile. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: 0.1% formic acid in HPLC-grade water, and Mobile Phase B: 0.1% formic acid in HPLC-grade acetonitrile. Degas the mobile phases using sonication or vacuum filtration.

  • HPLC System Setup:

    • Install the appropriate column (e.g., C18, 250 x 4.6 mm, 5 µm).

    • Set the column oven to the desired temperature (e.g., 30 °C).

    • Purge the pumps with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Set up the gradient elution program.

    • Set the detector wavelength (e.g., 254 nm).

    • Inject the prepared sample.

  • Data Analysis:

    • Integrate the peaks of interest.

    • Evaluate resolution, peak shape, and retention times.

    • Make necessary adjustments to the method parameters to optimize the separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Mix & Degas) system_setup System Setup (Column Install, Purge) mobile_phase_prep->system_setup equilibration Column Equilibration system_setup->equilibration equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection Detection (UV/DAD) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Evaluation data_acquisition->peak_integration method_optimization Method Optimization peak_integration->method_optimization method_optimization->mobile_phase_prep Adjust Parameters

Caption: A typical experimental workflow for HPLC method development.

troubleshooting_tree start Chromatographic Issue poor_resolution Poor Peak Resolution start->poor_resolution peak_tailing Peak Tailing / Broadening start->peak_tailing rt_shift Inconsistent Retention Times start->rt_shift sol_mobile_phase Optimize Mobile Phase (Solvent, pH, Gradient) poor_resolution->sol_mobile_phase sol_stationary_phase Change Stationary Phase poor_resolution->sol_stationary_phase sol_acidify Acidify Mobile Phase peak_tailing->sol_acidify sol_concentration Reduce Sample Load peak_tailing->sol_concentration sol_equilibration Ensure Proper Equilibration rt_shift->sol_equilibration sol_maintenance System Maintenance (Pump, Connections) rt_shift->sol_maintenance

Caption: A decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

Reproducibility of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of bioassays is a cornerstone of reliable and efficient discovery pipelines. This guide provides a comparative analysis of the bioactivity of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone, focusing on its α-glucosidase inhibitory activity, and discusses the reproducibility of the corresponding bioassays.

Quantitative Data Summary

The primary reported biological activity for this compound is the inhibition of the enzyme α-glucosidase. The reported half-maximal inhibitory concentration (IC50) for this compound is 185 ± 15 µM [1]. This value indicates the concentration of the compound required to inhibit 50% of the α-glucosidase activity in vitro. The standard deviation of ± 15 µM suggests a degree of precision in the original measurement.

To provide context for this inhibitory potential, the following table compares the IC50 value of this compound with other natural compounds and a standard drug, Acarbose, known to inhibit α-glucosidase.

CompoundSource OrganismIC50 Value (µM)Reference
This compound Cassia obtusifolia185 ± 15 Xu YL, et al. Arch Pharm Res. 2015.[1][2][3]
KaempferolCassia alata56.7 ± 7.7Varghese GK, et al. Pharm Biol. 2013.[4]
Kaempferol 3-O-gentiobiosideCassia alata50.0 ± 8.5Varghese GK, et al. Pharm Biol. 2013.[4]
QuercetinBauhinia pulla5.41 µg/mL (approximately 17.9 µM)[5]
QuercitrinBauhinia pulla49.69 µg/mL (approximately 110.8 µM)[5]
Acarbose (Standard Drug)Actinoplanes sp.Varies (e.g., 107.31 ± 12.31 µg/mL, ~208.53 µg/mL)Varghese GK, et al. Pharm Biol. 2013[4], IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts

Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.

Experimental Protocols

While the exact, detailed protocol for the bioassay of this compound from the original study is not fully available, a representative and widely used protocol for an in vitro α-glucosidase inhibition assay is described below. This protocol is based on common methodologies found in the literature.

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (this compound)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and Acarbose in DMSO.

    • Prepare serial dilutions of the test compound and Acarbose in phosphate buffer to achieve a range of final concentrations.

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add a specific volume of the test compound dilution or Acarbose. For the control wells, add the same volume of phosphate buffer (with DMSO if used as a solvent).

    • Add the α-glucosidase solution to each well and incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the pNPG solution to all wells.

    • Incubate the plate at the same temperature for a defined time (e.g., 20 minutes).

    • Stop the reaction by adding a solution like sodium carbonate (Na2CO3).

    • Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Visualizations

Experimental Workflow for α-Glucosidase Inhibition Assay```dot

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound and Control Dilutions Add_Compound Add Compound/Control to Microplate Wells Compound_Prep->Add_Compound Enzyme_Prep Prepare α-Glucosidase Solution Add_Enzyme Add α-Glucosidase and Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare pNPG Substrate Solution Add_Substrate Initiate Reaction with pNPG Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Incubate_Reaction Incubate Reaction Mixture Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Key factors and metrics for ensuring bioassay reproducibility.

References

A Comparative Guide to α-Glucosidase Inhibitors: Evaluating 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone Against Key Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the α-glucosidase inhibitory activity of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone, a natural anthraquinone, against a panel of established synthetic drugs and other natural compounds. The data presented is supported by experimental findings to facilitate informed decisions in drug discovery and development.

Introduction to α-Glucosidase Inhibition

α-Glucosidase inhibitors are a class of therapeutic agents that play a crucial role in the management of type 2 diabetes mellitus. Located in the brush border of the small intestine, α-glucosidase enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By competitively inhibiting these enzymes, these inhibitors delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia. This mechanism of action is vital for maintaining glycemic control in diabetic patients. Beyond their established role in diabetes management, research into novel α-glucosidase inhibitors from natural sources continues to uncover compounds with significant therapeutic potential.

Comparative Analysis of Inhibitory Potency

The inhibitory efficacy of various compounds against α-glucosidase is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.

The following table summarizes the IC50 values for this compound and other selected α-glucosidase inhibitors. It is important to note that direct comparison of IC50 values can be influenced by the experimental conditions, such as the source of the α-glucosidase enzyme and the substrate utilized in the assay.

InhibitorTypeIC50 (µM)Enzyme SourceSubstrate
This compound Natural (Anthraquinone)185[1]Not SpecifiedNot Specified
Acarbose (B1664774) Synthetic815.4[2]Saccharomyces cerevisiaepNPG
9110[3]Saccharomyces cerevisiaepNPG
11 nM (0.011 µM)Intestinal α-glucosidaseNot Specified
Voglibose (B1684032) Synthetic0.16 (isomaltase), 0.11 (maltase), 0.07 (sucrase)Rat IntestineIsomaltose, Maltose, Sucrose
8.3 (maltase)[4]Ruminococcus obeumMaltose
Miglitol (B1676588) Synthetic1.3 (maltase), 1.2 (isomaltase), 0.11 (sucrase)Rat IntestineMaltose, Isomaltase, Sucrase
Quercetin Natural (Flavonoid)17[5]Not SpecifiedNot Specified
0.038[6]Not SpecifiedNot Specified
Luteolin Natural (Flavonoid)32.3[2]Saccharomyces cerevisiaepNPG
2300[7]Not SpecifiedMaltose

Note: IC50 values have been converted to µM for standardized comparison. The significant variation in Acarbose's IC50 values highlights the impact of different enzyme sources and assay conditions.

Experimental Protocols: In Vitro α-Glucosidase Inhibition Assay

The following is a detailed methodology for a standard in vitro α-glucosidase inhibition assay, synthesized from established protocols.

3.1. Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (e.g., this compound)

  • Acarbose (as a positive control)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 200 mM)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

3.2. Assay Procedure

  • Preparation of Solutions:

    • Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate, pNPG, in phosphate buffer.

    • Dissolve the test compounds and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to obtain a range of desired concentrations.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add a specific volume of the test compound solution (or acarbose solution for the positive control, and buffer for the negative control).

    • Add the α-glucosidase enzyme solution to each well and pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

    • Incubate the reaction mixture at 37°C for a set time (e.g., 20-30 minutes).

    • Stop the reaction by adding a sodium carbonate solution to each well.

  • Measurement and Calculation:

    • Measure the absorbance of the yellow-colored p-nitrophenol released from the hydrolysis of pNPG at a wavelength of 405 nm using a microplate reader.

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Visualization of Mechanisms and Workflows

4.1. Mechanism of α-Glucosidase Inhibition

The following diagram illustrates the fundamental mechanism by which α-glucosidase inhibitors act in the small intestine.

G cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbohydrates Complex Carbohydrates (Starch, Disaccharides) Enzyme α-Glucosidase Enzyme Carbohydrates->Enzyme Hydrolysis Glucose Glucose Absorption Glucose Absorption Glucose->Absorption Inhibitor α-Glucosidase Inhibitor Inhibitor->Enzyme Competitive Inhibition Enzyme->Glucose

Mechanism of α-glucosidase inhibition in the small intestine.

4.2. Experimental Workflow of In Vitro α-Glucosidase Inhibition Assay

This diagram outlines the key steps involved in the in vitro experimental procedure to determine the inhibitory potential of a compound.

G prep Prepare Solutions: - Enzyme (α-glucosidase) - Substrate (pNPG) - Inhibitor (Test Compound) - Control (Acarbose) mix Mix Inhibitor/Control with Enzyme prep->mix preincubate Pre-incubate at 37°C mix->preincubate add_substrate Add Substrate (pNPG) preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (add Na₂CO₃) incubate->stop_reaction measure Measure Absorbance at 405 nm stop_reaction->measure calculate Calculate % Inhibition and IC50 measure->calculate

Workflow for the in vitro α-glucosidase inhibition assay.

4.3. Downstream Signaling Pathways Modulated by α-Glucosidase Inhibitors

The therapeutic effects of α-glucosidase inhibitors extend beyond the simple delay of glucose absorption. By altering the site of carbohydrate digestion to the more distal parts of the intestine, these inhibitors trigger beneficial downstream signaling cascades.

G cluster_intestine Distal Intestine cluster_pancreas Pancreas cluster_liver Liver inhibitor α-Glucosidase Inhibitor carbs Increased Carbohydrate Delivery inhibitor->carbs l_cell L-cells carbs->l_cell Stimulates enterocyte Enterocytes carbs->enterocyte Alters Bile Acid Pool beta_cell β-cells l_cell->beta_cell Secretes GLP-1 liver liver enterocyte->liver Activates FXR pka_epac PKA / Epac Activation beta_cell->pka_epac GLP-1R Activation insulin (B600854) ↑ Insulin Secretion pka_epac->insulin shp ↑ SHP cyp7a1 ↓ CYP7A1 (Bile Acid Synthesis) shp->cyp7a1 bsep ↑ BSEP liver->shp liver->bsep

Downstream signaling effects of α-glucosidase inhibition.

Inhibition of α-glucosidase in the proximal intestine leads to an increased delivery of undigested carbohydrates to the distal intestine. This stimulates L-cells to secrete glucagon-like peptide-1 (GLP-1)[8][9]. GLP-1, in turn, acts on pancreatic β-cells to enhance glucose-dependent insulin secretion through the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac) signaling pathways[10]. Concurrently, the altered carbohydrate and bile acid milieu in the distal gut activates the farnesoid X receptor (FXR) in enterocytes[5][11]. This leads to the release of fibroblast growth factor 15/19 (FGF15/19), which signals to the liver. Hepatic FXR activation modulates the expression of target genes such as the small heterodimer partner (SHP) and the bile salt export pump (BSEP), ultimately leading to a reduction in bile acid synthesis by inhibiting the enzyme CYP7A1[6][12][13]. These interconnected pathways contribute to the overall improvement in glucose homeostasis and metabolic health.

Conclusion

This compound demonstrates moderate in vitro α-glucosidase inhibitory activity. While not as potent as some synthetic inhibitors like voglibose or miglitol under specific assay conditions, its efficacy is within the range of other natural product inhibitors. The significant variability in reported IC50 values for standard drugs like acarbose underscores the critical need for standardized experimental protocols to enable accurate comparative assessments. The downstream signaling effects of α-glucosidase inhibitors, including the modulation of GLP-1 and FXR pathways, highlight the multifaceted therapeutic potential of this class of compounds. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its potential as a therapeutic agent for type 2 diabetes.

References

A Comparative Analysis of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone and Acarbose as Alpha-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison between the established anti-diabetic drug, acarbose (B1664774), and the naturally occurring anthraquinone (B42736), 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone. The analysis focuses on their respective mechanisms of action, in vitro efficacy based on available experimental data, and known pharmacokinetic profiles.

Introduction and Overview

Acarbose is a well-established oral anti-diabetic drug used for the management of type 2 diabetes mellitus.[1] It belongs to the class of alpha-glucosidase inhibitors, which work by delaying the digestion and absorption of carbohydrates in the small intestine.[2][3] Its efficacy and safety have been documented in numerous clinical trials over the past few decades.[1]

This compound is a natural anthraquinone compound that has been isolated from the seeds of Cassia obtusifolia.[4] Preliminary in vitro studies have identified it as an inhibitor of α-glucosidase, suggesting its potential as a therapeutic agent.[4] However, as a research compound, its biological activities and safety profile are not yet fully characterized.

Mechanism of Action

Both acarbose and the anthraquinone compound function by inhibiting α-glucosidase, a key enzyme in carbohydrate digestion. This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates like starch and disaccharides into absorbable monosaccharides such as glucose.[2] By inhibiting this enzyme, these compounds slow down glucose absorption, thereby reducing the characteristic postprandial spike in blood glucose levels.[2][3] Acarbose is also known to inhibit pancreatic α-amylase, an enzyme that hydrolyzes complex starches into smaller oligosaccharides in the intestinal lumen.[3] The α-amylase inhibitory activity of this compound has not been reported.

Alpha_Glucosidase_Inhibition_Pathway cluster_acarbose Acarbose Specific Carbs Complex Carbohydrates (e.g., Starch, Sucrose) Amylase Pancreatic α-Amylase Carbs->Amylase Digestion Oligo Oligosaccharides Glucosidase Intestinal α-Glucosidase Oligo->Glucosidase Digestion Glucose Glucose (Monosaccharide) Bloodstream Bloodstream Absorption Glucose->Bloodstream Absorption Inhibitor Acarbose or Anthraquinone Compound Inhibitor->Glucosidase Inhibition Amylase->Oligo Glucosidase->Glucose Acarbose_Inhibitor Acarbose Acarbose_Inhibitor->Amylase Inhibition

Caption: Mechanism of α-glucosidase and α-amylase inhibition in the small intestine.

Comparative Efficacy and In Vitro Data

The primary measure of efficacy for these inhibitors in a research context is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

ParameterThis compoundAcarbose
Target Enzyme α-Glucosidaseα-Glucosidase, Pancreatic α-Amylase
α-Glucosidase IC50 185 µM[4]11 nM (0.011 µM) to 465 µg/mL (~720 µM)[5] *
α-Amylase IC50 Not Reported22.65 µg/mL (~35 µM)[6] to 83.33 µg/mL (~129 µM)[7] *
In Vivo Efficacy Not ReportedDemonstrated reduction in postprandial glucose and HbA1c in numerous clinical trials.

*Note: Reported IC50 values for acarbose vary significantly across studies, likely due to differences in enzyme source (e.g., yeast vs. porcine pancreatic), substrate, and specific assay conditions.[8] The data presented shows that while the anthraquinone possesses inhibitory activity, the most potent reported values for acarbose are several orders of magnitude lower, indicating significantly higher potency in those specific assays.

Pharmacokinetics and Safety Profile

The absorption, distribution, metabolism, and excretion (ADME) profile, along with safety, are critical for any potential therapeutic agent.

ParameterThis compoundAcarbose
Absorption Not specifically reported. Generally, free anthraquinones are absorbed in the intestines.[9]Very low systemic bioavailability (<2% absorbed as active drug).[2][3] Acts locally in the GI tract.
Metabolism Not specifically reported. Anthraquinones are generally metabolized by intestinal flora and liver enzymes (e.g., glucuronidation, sulfation).[9]Primarily metabolized within the gastrointestinal tract by intestinal bacteria and digestive enzymes.[2]
Excretion Not specifically reported.Absorbed drug and metabolites are excreted by the kidneys; unabsorbed drug is eliminated in feces.[2][3]
Known Side Effects Not Reported. General toxicological concerns for some anthraquinones include potential genotoxicity.[10]Common gastrointestinal issues: flatulence, diarrhea, abdominal pain, and bloating.[1][2] These are dose-related and stem from the fermentation of undigested carbohydrates in the colon.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the in vitro assessment of α-glucosidase and α-amylase inhibition.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic action.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate (B84403) buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.2 U/mL.

    • Dissolve the substrate, pNPG, in the phosphate buffer to a concentration of 2 mM.

    • Dissolve test compounds (anthraquinone, acarbose) and prepare serial dilutions in a suitable solvent (e.g., DMSO), then dilute further with the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the enzyme solution to each well.

    • Add 50 µL of the test compound solution at varying concentrations to the respective wells. A control well should contain 50 µL of buffer instead of the inhibitor.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a further 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M Sodium Carbonate (Na₂CO₃) solution.

    • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.[11][12]

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assay_Workflow start Start prep Prepare Reagents: - Enzyme (α-Glucosidase) - Substrate (pNPG) - Test Compounds start->prep plate Pipette Enzyme and Test Compound into 96-well plate prep->plate incubate1 Pre-incubate (37°C, 15 min) plate->incubate1 add_sub Add Substrate (pNPG) to initiate reaction incubate1->add_sub incubate2 Incubate (37°C, 20 min) add_sub->incubate2 stop Stop Reaction (add Na₂CO₃) incubate2->stop read Read Absorbance at 405 nm stop->read calc Calculate % Inhibition and IC50 Value read->calc end End calc->end

References

A Comparative Analysis of the Biological Activities of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone and Emodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of two anthraquinone (B42736) compounds: 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone and emodin (B1671224). While both share a common structural backbone, the available scientific literature reveals a significant disparity in the depth of research and understanding of their respective pharmacological profiles. Emodin is a well-characterized compound with a broad spectrum of documented biological effects, whereas data on this compound is currently limited.

Summary of Biological Activities

The primary reported biological activity for this compound is its ability to inhibit α-glucosidase, suggesting a potential role in the management of carbohydrate metabolism. In contrast, emodin has been extensively studied and shown to possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antiviral, and antibacterial activities[1].

Table 1: Comparison of Quantitative Biological Activity Data

Biological ActivityThis compoundEmodin
α-Glucosidase Inhibition (IC50) 185 µM[2]Potent inhibitor (IC50 lower than acarbose)[3]
Anticancer Activity (Cytotoxicity, IC50) Data not availableHepG2 (Liver Cancer): 0.54 mM[4]A549 (Lung Cancer): ~60 µM[5]HT29 (Colon Cancer): Dose-dependent inhibitionRKO (Colon Cancer): Dose-dependent inhibitionU266 (Multiple Myeloma): 1.82 ± 0.07 µM (for derivative E35 at 48h)MM1s (Multiple Myeloma): 2.01 ± 0.10 µmol/L (for derivative E35 at 48h)[6]C6 (Glioblastoma): 52.67 µM (for emodin-8-O-glucoside)[7]T98G (Glioblastoma): 61.24 µM (for emodin-8-O-glucoside)[7]SK-N-AS (Neuroblastoma): 108.7 µM (for emodin-8-O-glucoside)[7]
Anti-inflammatory Activity Data not available for the specific compound. A structurally similar compound, 1,3-dihydroxy-2,8-dimethoxy-6-methylanthraquinone, has been shown to reduce TNF-α-stimulated reactive oxygen species (ROS), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) production.Inhibition of β-hexosaminidase: IC50 = 5.5 µMInhibition of TNF-α: IC50 = 11.5 µMInhibits activation of NF-κB, JNK, p38 MAPK, and expression of various pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[1].

Experimental Protocols

α-Glucosidase Inhibition Assay

This assay is utilized to determine the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates.

Methodology:

  • Enzyme and Substrate Preparation: An α-glucosidase enzyme solution (from Saccharomyces cerevisiae) and a p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Incubation: The test compound (this compound or emodin) at various concentrations is pre-incubated with the α-glucosidase enzyme solution for a defined period (e.g., 10 minutes at 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

  • Reaction Termination and Measurement: After a specific incubation time (e.g., 20 minutes at 37°C), the reaction is stopped by adding a solution of sodium carbonate. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample to that of a control (containing the enzyme and substrate without the inhibitor). The IC50 value is then determined from a dose-response curve.

Alpha_Glucosidase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme α-Glucosidase Solution Preincubation Pre-incubation: Enzyme + Compound Enzyme->Preincubation Substrate pNPG Substrate Solution Reaction_Mix Reaction Initiation: Add Substrate Substrate->Reaction_Mix Compound Test Compound (Varying Concentrations) Compound->Preincubation Preincubation->Reaction_Mix Termination Stop Reaction (e.g., Na2CO3) Reaction_Mix->Termination Measurement Measure Absorbance (405 nm) Termination->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Figure 1: Workflow for α-Glucosidase Inhibition Assay.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound against cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG2, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., emodin) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compound (e.g., Emodin) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan (e.g., with DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H

Figure 2: Workflow for Cytotoxicity (MTT) Assay.

Signaling Pathways

Emodin's Anti-inflammatory Signaling Pathway

Emodin exerts its anti-inflammatory effects through the modulation of several key signaling pathways. A significant mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), NF-κB is activated, leading to the transcription of pro-inflammatory genes. Emodin can block this activation, thereby downregulating the expression of inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[1][5]. This inhibitory action helps to mitigate the inflammatory response.

Emodin_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimuli cluster_cell Cellular Response LPS LPS / TNF-α NFkB NF-κB Activation LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation Emodin Emodin Emodin->NFkB Inhibits

Figure 3: Emodin's Inhibition of the NF-κB Signaling Pathway.

Conclusion

The available evidence strongly supports emodin as a multifaceted compound with significant potential in anticancer and anti-inflammatory applications, underscored by a substantial body of research detailing its mechanisms of action and efficacy in various experimental models.

In contrast, this compound remains a largely unexplored molecule. Its demonstrated α-glucosidase inhibitory activity is a promising starting point for research into its potential as an antidiabetic agent. However, a comprehensive understanding of its biological activity profile is lacking. Further investigation into its potential anticancer and anti-inflammatory properties is warranted to determine if it shares the broader therapeutic potential of emodin and other anthraquinones. Researchers are encouraged to undertake further studies to elucidate the full pharmacological profile of this compound.

References

6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone vs chrysophanol anticancer effects

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the comparative anticancer efficacy and mechanisms of two prominent anthraquinones.

This guide provides a detailed comparison of the anticancer properties of two structurally related anthraquinones: Chrysophanol and Emodin. Both compounds, prevalent in medicinal plants like Rheum palmatum (rhubarb), have garnered significant attention for their potential as cancer therapeutics. This analysis synthesizes experimental data to objectively compare their performance, mechanisms of action, and methodologies used in their evaluation.

Quantitative Efficacy: A Head-to-Head Comparison

The in vitro cytotoxic activity of Chrysophanol and Emodin has been evaluated across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, is summarized below. Lower IC50 values denote higher potency.

Cancer Type Cell Line Chrysophanol IC50 (µM) Emodin IC50 (µM) Reference
Lung Cancer A54942.120-40 (approx.)
H46025.3Not Reported
Colon Cancer HT-29> 10034.5
HCT11646.841.2
SW48019.832.7
Breast Cancer MCF-721.3725.5
MDA-MB-23115.631.2
Liver Cancer HepG227.415-20 (approx.)
SMMC-772119.8Not Reported
Prostate Cancer PC345.725
DU14532.545
Leukemia K56212.59.3

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. The data presented represents values from specific cited studies for comparative purposes.

Mechanisms of Action: A Divergence in Signaling Pathways

While both Chrysophanol and Emodin induce apoptosis (programmed cell death) in cancer cells, their molecular mechanisms involve distinct signaling pathways.

Chrysophanol: This compound primarily exerts its anticancer effects by inducing apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK/p38 MAPK signaling pathways. This leads to the cleavage of caspase-3 and PARP, executing the apoptotic process.

Chrysophanol_Pathway Chrysophanol Chrysophanol ROS ↑ Reactive Oxygen Species (ROS) Chrysophanol->ROS JNK ↑ p-JNK ROS->JNK p38 ↑ p-p38 ROS->p38 Caspase3 Cleaved Caspase-3 JNK->Caspase3 p38->Caspase3 PARP Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Chrysophanol-induced apoptotic pathway.

Emodin: Emodin's mechanism is multifaceted, but a key pathway involves the inhibition of the PI3K/Akt signaling cascade, a central regulator of cell survival and proliferation. By blocking Akt phosphorylation, Emodin downregulates downstream targets like mTOR and Bcl-2, while upregulating the pro-apoptotic protein Bax, ultimately leading to apoptosis.

Emodin_Pathway Emodin Emodin PI3K PI3K Emodin->PI3K Akt Akt PI3K->Akt Activates pAkt ↓ p-Akt Akt->pAkt mTOR ↓ mTOR pAkt->mTOR Bcl2 ↓ Bcl-2 pAkt->Bcl2 Bax ↑ Bax pAkt->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubate1 Incubate for 24h (allow attachment) start->incubate1 treat Treat with varying concentrations of Chrysophanol/Emodin incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent (10 µL, 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Add DMSO (150 µL) to solubilize formazan incubate3->solubilize read Measure absorbance at 490 nm solubilize->read

Unlocking the Therapeutic Potential of Anthraquinones: A Comparative Guide to the Structure-Activity Relationship of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 6,8-dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone (B15137561) and its derivatives. By examining the influence of structural modifications on biological activity, supported by experimental data from published studies, this document aims to inform the rational design of novel therapeutic agents.

The core compound, this compound, has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate metabolism, with a reported IC50 value of 185 μM[1]. This finding suggests its potential as a lead compound for the development of antidiabetic agents. Furthermore, the broader class of anthraquinones is well-known for its diverse biological activities, including cytotoxic effects against various cancer cell lines. This guide will delve into the known biological activities of anthraquinone (B42736) derivatives and explore the key structural features that govern their efficacy.

Comparative Biological Activity of Anthraquinone Derivatives

α-Glucosidase Inhibitory Activity
CompoundIC50 (μM)Source Organism/MethodReference
This compound 185 Isolated from Cassia seeds[1]
(S)-1,3,6-trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione77.67Isolated from Fusarium incarnatum
Acarbose (Positive Control)711.8Commercial

This table presents a comparison of the α-glucosidase inhibitory activity of the lead compound with another natural anthraquinonoid and a standard drug, acarbose.

Cytotoxic Activity Against Cancer Cell Lines
CompoundCell LineIC50 (μM)Reference
1,3,6-trihydroxy-8-methylanthraquinoneP. oryzae128[2]
1,3,8-trihydroxyanthraquinoneP. oryzae128[2]
Aloesaponarin IIP. oryzae128[2]
7-chloro-1,3,8-trihydroxy-6-methylanthraquinoneMCF-724.38
6,8-di-O-methyl-versiconolS. aureusN/A (Zone of inhibition: 6.5 mm)
VersiconolA-54920.45 µg/mL
SK-OV-315.29 µg/mL
SK-MEL-215.86 µg/mL
XF-49823.73 µg/mL
HCT-1519.2 µg/mL

This table summarizes the cytotoxic and antimicrobial activities of various anthraquinone derivatives against different cell lines, providing insights into the potential for developing anticancer and antimicrobial agents from this chemical class.

Structure-Activity Relationship (SAR) Analysis

Based on the available data for a range of anthraquinone derivatives, several key structural features have been identified as critical for their biological activity:

  • Hydroxyl Groups: The number and position of hydroxyl groups on the anthraquinone core are crucial for activity. For instance, dihydroxyanthraquinones with a hydroxyl group at the C-1 position and another on a different carbon have been shown to have decreased anticancer activity.

  • Methoxy (B1213986) Groups: The presence and position of methoxy groups also significantly influence the biological profile.

  • Other Substituents: The introduction of other functional groups can modulate the activity. For example, the addition of an amino group at the 3-position side chain of some anthraquinones has been shown to induce endoplasmic reticulum stress and apoptosis in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.

α-Glucosidase Inhibitory Assay

This assay is performed to determine the inhibitory effect of a compound on the activity of α-glucosidase, a key enzyme in carbohydrate digestion.

  • Enzyme and Substrate Preparation: α-Glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate (B84403) buffer (pH 6.8) containing bovine serum albumin (BSA). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Assay Procedure:

    • Test compounds are dissolved in the phosphate buffer at varying concentrations.

    • The test solution is pre-mixed with the buffer and pNPG solution.

    • After a pre-incubation period at 37°C, the α-glucosidase solution is added to initiate the reaction.

    • The mixture is incubated at 37°C for a specified time (e.g., 15 minutes).

    • The reaction is terminated by adding a sodium carbonate solution.

  • Measurement: The absorbance of the resulting solution, which contains the yellow product p-nitrophenol, is measured spectrophotometrically at 400 nm.

  • Data Analysis: The percentage of inhibition is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined. A known α-glucosidase inhibitor, such as acarbose, is typically used as a positive control.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well.

    • The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized solubilizing agent). The absorbance of the purple solution is then measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Signaling Pathway Visualizations

Several signaling pathways have been identified as being modulated by anthraquinone derivatives, leading to their observed biological effects. The following diagrams, generated using the DOT language, illustrate these pathways.

ROS_JNK_Pathway Anthraquinone Anthraquinone Derivatives ROS ↑ Reactive Oxygen Species (ROS) Anthraquinone->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

ROS/JNK Signaling Pathway for Apoptosis Induction.

ER_Stress_Pathway Anthraquinone Anthraquinone Derivatives ER_Stress Endoplasmic Reticulum (ER) Stress Anthraquinone->ER_Stress ATF6 ↑ ATF6 ER_Stress->ATF6 CHOP ↑ CHOP ATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis

ER Stress-Mediated Apoptosis via the ATF6-CHOP Pathway.

Inhibition of the c-Met Kinase Signaling Pathway.

Alpha_Glucosidase_Inhibition_Workflow cluster_small_intestine Small Intestine Carbohydrates Complex Carbohydrates Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Glucose Absorption into Bloodstream Glucose->Bloodstream Inhibitor α-Glucosidase Inhibitor Inhibitor->Alpha_Glucosidase

Mechanism of α-Glucosidase Inhibition.

References

In Vivo Efficacy of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo efficacy of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone. Due to the current absence of direct in vivo experimental data for this specific compound, this document focuses on its known in vitro activity and draws comparisons with structurally similar anthraquinones, namely emodin (B1671224) and physcion (B1677767), for which in vivo data are available. This guide aims to offer a valuable resource for researchers interested in the potential therapeutic applications of this class of compounds.

Overview of this compound

This compound is an anthraquinone (B42736) derivative that has been isolated from Cassia seeds. To date, its characterization in scientific literature is primarily focused on its in vitro activity.

Known In Vitro Activity:

The primary reported biological activity of this compound is its ability to inhibit the enzyme alpha-glucosidase, with a reported half-maximal inhibitory concentration (IC50) of 185 μM[1]. Alpha-glucosidase inhibitors are a class of drugs used to treat type 2 diabetes mellitus. However, the therapeutic potential of this compound in vivo has not yet been reported.

Comparative In Vivo Efficacy of Structurally Related Anthraquinones

To infer the potential in vivo activities of this compound, we can examine the well-documented in vivo efficacy of the structurally related anthraquinones, emodin and physcion. Both compounds have been extensively studied for their anti-cancer and anti-inflammatory properties.

In Vivo Anti-Cancer Activity

Emodin and physcion have demonstrated notable anti-tumor effects in various preclinical in vivo models. These effects are often attributed to their ability to modulate multiple cell signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Table 1: Comparison of In Vivo Anti-Cancer Efficacy of Emodin and Physcion

CompoundAnimal ModelCancer TypeDosageRoute of AdministrationObserved EffectsReference
Emodin Nude MicePancreatic Cancer Xenograft40 mg/kg/dayIntraperitonealInhibition of tumor growth and angiogenesis.
Nude MiceBreast Cancer Xenograft40 mg/kgIntraperitonealSuppression of tumor growth and lung metastasis.
Nude MiceAnaplastic Thyroid Cancer Xenograft40 mg/kgIntraperitonealInduced apoptosis and inhibited tumor growth.[2]
Physcion Nude MiceNasopharyngeal Carcinoma Xenograft20 mg/kgIntraperitonealInhibited tumor growth.[3]
Nude MiceHepatocellular Carcinoma Xenograft10 mg/kgIntraperitonealInduced apoptosis and suppressed tumor growth.[4]
In Vivo Anti-Inflammatory Activity

The anti-inflammatory properties of emodin and physcion have also been validated in several in vivo models of inflammation. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and signaling pathways.

Table 2: Comparison of In Vivo Anti-Inflammatory Efficacy of Emodin and Physcion

CompoundAnimal ModelInflammation ModelDosageRoute of AdministrationObserved EffectsReference
Emodin MiceLipopolysaccharide (LPS)-induced endotoxin (B1171834) shock10, 20 mg/kgIntraperitonealAttenuated secretion of IL-1β.[5]
RatsCarrageenan-induced paw edema30 mg/kgIntraperitonealReduced paw edema and expression of iNOS and COX-2.[6]
Physcion MiceAcetic acid-induced writhingNot specifiedNot specifiedMitigated the number of writhes.[7]
MiceComplete Freund's adjuvant (CFA)-induced painNot specifiedNot specifiedIncreased pain withdrawal threshold and reduced inflammatory cytokines.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo models commonly used to assess the anti-cancer and anti-inflammatory efficacy of compounds like anthraquinones.

Xenograft Tumor Model Protocol

This protocol describes the establishment of a human tumor xenograft in immunodeficient mice to evaluate the anti-tumor activity of a test compound.[8][9][10][11]

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Immunodeficient mice (e.g., female NSG™ mice, 6-8 weeks old)[9]

  • Cell culture medium and reagents

  • Matrigel or Cultrex BME

  • Test compound (e.g., Emodin) and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture human cancer cells to 70-80% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[11]

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[9][11]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 70-300 mm³).[9] Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[11]

  • Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to the specified dosage and schedule (e.g., daily intraperitoneal injections).[9]

  • Efficacy Evaluation: Continue monitoring tumor growth and animal health throughout the study. At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.[9]

Carrageenan-Induced Paw Edema Protocol

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.[6][12][13][14][15]

Materials:

  • Rats or mice (e.g., Wistar rats)

  • Carrageenan (1% w/v in saline)

  • Test compound (e.g., Emodin) and vehicle control

  • Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.

  • Compound Administration: Administer the test compound or vehicle control to the respective groups of animals via the desired route (e.g., intraperitoneal injection) at a specific time before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[6][12]

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume in the treated group indicates anti-inflammatory activity.

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway

The anti-inflammatory effects of many anthraquinones, including emodin, are mediated through the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->ProInflammatory_Genes activates transcription of Anthraquinone Anthraquinone (e.g., Emodin) Anthraquinone->IKK inhibits In_Vivo_Efficacy_Workflow Animal_Model Animal Model Selection (e.g., Nude Mice) Acclimatization Acclimatization Animal_Model->Acclimatization Tumor_Implantation Tumor Implantation or Inflammation Induction Acclimatization->Tumor_Implantation Randomization Randomization Tumor_Implantation->Randomization Treatment Treatment (Test Compound vs. Vehicle) Randomization->Treatment Monitoring Monitoring (Tumor size, Paw edema, Animal health) Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Analysis Data Collection & Analysis Endpoint->Analysis

References

A Comparative Guide to Synthetic vs. Natural 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetically derived and naturally sourced compounds is paramount. This guide provides a detailed comparison of synthetic and natural 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone, a potent α-glucosidase inhibitor with therapeutic potential.

This document outlines the key performance metrics, experimental protocols, and putative signaling pathways associated with this anthraquinone (B42736) derivative, offering a comprehensive resource for informed decision-making in research and development.

At a Glance: Synthetic vs. Natural Source Comparison

FeatureSynthetic this compoundNatural this compound
Source Chemical SynthesisIsolated from the seeds of Cassia obtusifolia
Purity Typically high (>95-99%), dependent on purification methods.Variable, dependent on extraction and purification efficiency.
Yield Scalable, but can be multi-step and require optimization.Dependent on the natural abundance in the plant source.
Biological Activity (α-glucosidase inhibition IC50) Expected to be comparable to the natural form.185 μM[1][2]
Potential Contaminants Reagents, solvents, and side-products from the synthesis process.Other co-extracted phytochemicals from the plant matrix.
Consistency High batch-to-batch consistency.Potential for variation based on plant batch and extraction conditions.

Performance Data & Characterization

Synthetic Approach: The synthesis of this molecule would likely involve a multi-step process starting from a simpler anthraquinone core. Key steps would include sequential methoxylation, hydroxylation, and methylation reactions. While a specific detailed protocol for this exact molecule is not published, related anthraquinone syntheses can achieve high purity (>98%) after chromatographic purification, with overall yields varying widely depending on the complexity of the route.

Natural Isolation: The primary natural source of this compound is the seeds of Cassia obtusifolia[1][2]. The yield and purity of the isolated compound are subject to the extraction solvent, chromatographic methods employed, and the specific batch of the plant material.

Experimental Protocols

I. Isolation of Natural this compound from Cassia obtusifolia seeds

This protocol is a generalized procedure based on common methods for isolating anthraquinones from plant materials.

Workflow for Natural Isolation

G start Dried Seeds of Cassia obtusifolia extraction Solvent Extraction (e.g., Methanol (B129727)/Ethanol) start->extraction partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography purification Further Purification (e.g., Preparative HPLC) chromatography->purification characterization Structural Elucidation (NMR, MS) purification->characterization end Isolated Compound characterization->end

Caption: Workflow for isolating the natural compound.

Methodology:

  • Extraction: Powdered, dried seeds of Cassia obtusifolia are extracted with a suitable organic solvent such as methanol or ethanol (B145695) at room temperature.

  • Partitioning: The crude extract is concentrated and then partitioned between water and an immiscible organic solvent of intermediate polarity, like ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The organic phase is concentrated and subjected to column chromatography on silica (B1680970) gel. A gradient of solvents (e.g., hexane-ethyl acetate) is used to elute fractions of increasing polarity.

  • Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and further purified using techniques like preparative high-performance liquid chromatography (HPLC).

  • Characterization: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

II. α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory activity of the compound against the α-glucosidase enzyme.

Experimental Workflow for α-Glucosidase Assay

G enzyme_compound Incubate α-glucosidase with Compound add_substrate Add Substrate (pNPG) enzyme_compound->add_substrate measure_absorbance Measure Absorbance at 405 nm add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition

Caption: Workflow for the α-glucosidase inhibition assay.

Methodology:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Incubation: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the α-glucosidase solution in a 96-well plate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the wells.

  • Absorbance Measurement: The plate is incubated for a further period (e.g., 20 minutes) at 37°C. The reaction is then stopped by adding a solution of sodium carbonate. The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (containing the enzyme and substrate without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

Putative Signaling Pathway

While the direct signaling pathway of this compound has not been explicitly elucidated, many α-glucosidase inhibitors from natural sources have been shown to exert their beneficial effects on glucose metabolism through the PI3K/Akt signaling pathway. This pathway is a key regulator of cellular processes including glucose uptake.

Proposed Signaling Pathway for α-Glucosidase Inhibitors

G cluster_0 Cell Membrane cluster_1 Cytoplasm InsulinReceptor Insulin (B600854) Receptor PI3K PI3K InsulinReceptor->PI3K Activates GLUT4_vesicle GLUT4 Vesicle GlucoseUptake Increased Glucose Uptake GLUT4_vesicle->GlucoseUptake Akt Akt PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Promotes GLUT4_translocation->GLUT4_vesicle Anthraquinone Anthraquinone (α-glucosidase inhibitor) Anthraquinone->InsulinReceptor Activates

Caption: Putative PI3K/Akt signaling pathway activation.

Pathway Description:

The inhibition of α-glucosidase in the gut by this compound leads to a slower absorption of glucose, which can indirectly influence insulin signaling. Furthermore, some anthraquinones have been shown to directly interact with components of the insulin signaling pathway. The proposed mechanism involves the activation of the insulin receptor, leading to the recruitment and activation of phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates and activates Akt (also known as protein kinase B). Akt, in turn, promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating increased glucose uptake into cells.

Conclusion

Both synthetic and natural this compound present viable options for research and development. The choice between them will likely depend on the specific requirements of the study. Synthetic routes offer the potential for high purity and scalability, which is crucial for later-stage drug development and manufacturing. Natural isolation, while potentially less consistent, provides the compound as it exists in its biological context and may be preferred for initial screening and studies focused on traditional medicine.

Further research is needed to fully characterize and compare the synthetic and natural forms of this promising α-glucosidase inhibitor, including detailed studies on their respective impurity profiles and a definitive elucidation of their downstream signaling effects.

References

Safety Operating Guide

Safe Disposal of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Gloves: Use chemical-resistant gloves.

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of generating dust or if working outside a fume hood, a NIOSH-approved respirator is required.[3]

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1]

Quantitative Data for Related Anthraquinones

The following table summarizes key data for related anthraquinone (B42736) compounds to provide a reference for safety and handling procedures.

Property1,4-Anthraquinone1,2,5,6-TetrahydroxyanthraquinoneAnthraquinone
Molecular Formula C₁₄H₈O₂C₁₄H₈O₆C₁₄H₈O₂
Molecular Weight 208.22 g/mol [1]272.21 g/mol [3]208.22 g/mol
Appearance Orange to red solid[1]Solid[3]Yellow crystalline solid
Melting Point 216 - 218 °C[1]340 °C[3]283 - 286 °C[4]
Solubility in Water < 1 mg/mL at 23°C[1]InsolubleLow water solubility[5]

Experimental Protocol: Spill Cleanup Procedure

In the event of a spill, immediate and correct action is crucial to prevent contamination and exposure.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to the spill site.

  • Don PPE: Put on the required PPE as detailed above (gloves, goggles, lab coat, respirator if needed).

  • Contain Spill: For solid spills, dampen the material with a suitable solvent like 60-70% ethanol (B145695) to minimize dust generation.[1] Use an inert absorbent material (e.g., vermiculite, sand) for liquid spills.[3]

  • Collect Waste: Carefully sweep or scoop the contained material into a designated hazardous waste container using non-sparking tools.[1]

  • Decontaminate Area: Clean the spill area thoroughly. Use absorbent paper dampened with the same solvent to wipe any remaining residue.[1] Follow with a wash of soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be collected and disposed of as hazardous waste.[6]

  • Label and Store: Seal and label the hazardous waste container with the full chemical name and hazard warnings.

Step-by-Step Disposal Protocol

The disposal of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

  • Waste Identification and Segregation:

    • Identify all waste containing this compound.

    • Segregate this waste from other waste streams.[7] Do not mix with incompatible chemicals. Halogenated and non-halogenated solvent wastes, for example, should be kept separate.[6]

  • Waste Collection and Storage:

    • Containers: Use a dedicated, chemically compatible, and leak-proof container for waste collection.[3][8] Whenever possible, use the original container.[2][9]

    • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Potential Carcinogen").[1]

    • Storage: Keep the waste container securely closed at all times, except when adding waste.[6] Store it in a designated, well-ventilated, and secure area, away from incompatible materials.[3] Utilize secondary containment, such as a tray, to mitigate spills or leaks.[10]

  • Disposal Request and Pickup:

    • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[3]

    • Do not transport hazardous waste yourself. Trained EHS staff or certified contractors must handle the removal.[7]

  • Empty Container Disposal:

    • A container that held this compound is also considered hazardous waste.

    • If the compound is classified as an "acute" hazardous waste, the container must be triple-rinsed with a suitable solvent.[10] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7][10]

    • After proper decontamination, deface all labels on the empty container before disposing of it as regular trash or recycling, in accordance with institutional policy.[6][7]

Mandatory Visualizations

cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment & Labeling cluster_store Step 3: Storage & Pickup cluster_final Step 4: Final Disposal start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal segregate Segregate Waste Stream (Keep separate from incompatible chemicals) ppe->segregate container Select Compatible, Leak-Proof Container segregate->container label_waste Label Container: 'Hazardous Waste' Chemical Name Hazard Details container->label_waste store_waste Store Sealed Container in Designated, Ventilated Area with Secondary Containment label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup end Proper Disposal at Certified Facility pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Potential Hazards: Anthraquinone (B42736) compounds can be irritants, and some are considered potentially carcinogenic.[1][2][3] Prolonged exposure may lead to skin sensitization or other health effects.[1][2] As this compound is likely a powder, care should be taken to avoid dust formation, which can be inhaled.[4][5]

Personal Protective Equipment (PPE)

The primary line of defense against exposure to 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the required and recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Required: Chemical-resistant gloves (e.g., nitrile rubber).[6] Recommended: Double-gloving.Protects against skin contact and potential irritation or allergic reactions.[2] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eye & Face Protection Required: Safety glasses with side shields. Recommended: Chemical safety goggles or a face shield when there is a risk of splashing or dust dispersal.[1][6]Prevents eye irritation from contact with the powder or potential splashes of solutions containing the compound.[7]
Respiratory Protection Required for powders: A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100).[4]Protects the respiratory system from the inhalation of fine dust particles of the compound.[4]
Body Protection Required: A lab coat or other protective clothing to prevent skin exposure.[1]Protects skin and personal clothing from contamination with the chemical.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation:

    • Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation risk.[1]

    • Ensure the work area is clean and free of clutter.

    • Have all necessary equipment, including weighing materials, solvents, and waste containers, readily available within the fume hood.

  • Donning PPE:

    • Put on all required PPE in the following order: lab coat, respiratory protection, eye and face protection, and then gloves. Ensure the cuffs of the lab coat are tucked into the gloves.

  • Handling the Compound:

    • Handle the solid material carefully to avoid generating dust.[4][5] Use appropriate tools like spatulas.

    • When preparing solutions, slowly add the compound to the solvent to prevent splashing.

  • Post-Handling:

    • After completing the work, decontaminate the work surface with an appropriate solvent.

    • Remove PPE in a manner that avoids cross-contamination: remove gloves first, followed by the lab coat, eye and face protection, and finally the respirator.

    • Immediately wash hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[4]

  • Waste Segregation:

    • Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]

    • Keep solid and liquid waste in separate, clearly labeled containers.[6]

  • Waste Containers:

    • Use dedicated, properly labeled, and sealed containers for all waste.[6]

    • Label containers with "Hazardous Waste," the full chemical name, and a clear description of the potential hazards.[1]

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6] This area should be clearly marked as a hazardous waste accumulation area.[6]

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6]

Emergency Procedures: Spills and Exposure

Spill Response: In the event of a spill, evacuate the immediate area and alert others. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[6] Clean the spill area thoroughly with a suitable solvent and collect all contaminated materials as hazardous waste.[6]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Fume Hood and Workspace don_ppe Don PPE (Coat, Respirator, Goggles, Gloves) prep_area->don_ppe 1. handle_chem Handle Chemical (Avoid Dust/Splashes) don_ppe->handle_chem 2. decontaminate Decontaminate Work Surface handle_chem->decontaminate Proceed to Post-Handling segregate Segregate Waste (Solid vs. Liquid) handle_chem->segregate Generate Waste doff_ppe Doff PPE (Reverse Order) decontaminate->doff_ppe 3. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 4. label_container Label Hazardous Waste Container segregate->label_container store_waste Store in Designated Waste Area label_container->store_waste dispose Dispose via EHS store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。